molecular formula C8H18N2O B1628219 2-(Dimethylamino)-N,N-diethylacetamide CAS No. 63618-36-0

2-(Dimethylamino)-N,N-diethylacetamide

Cat. No.: B1628219
CAS No.: 63618-36-0
M. Wt: 158.24 g/mol
InChI Key: RIBTXZGPVNIRAV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63618-36-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(dimethylamino)-N,N-diethylacetamide

InChI

InChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7-9(3)4/h5-7H2,1-4H3

InChI Key

RIBTXZGPVNIRAV-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN(C)C

Canonical SMILES

CCN(CC)C(=O)CN(C)C

sequence

G

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-(Dimethylamino)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 2-(Dimethylamino)-N,N-diethylacetamide and the analytical methodologies required for its complete structural verification. Designed for researchers and professionals in chemical synthesis and drug development, this document emphasizes the causal reasoning behind experimental choices and presents a self-validating framework for compound characterization, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

2-(Dimethylamino)-N,N-diethylacetamide is a tertiary amine and a disubstituted amide, presenting an interesting scaffold for further chemical elaboration. Its structure suggests potential utility as a specialized solvent, a building block in pharmaceutical synthesis, or a ligand in coordination chemistry. The strategic approach to its synthesis is predicated on reliability and the use of accessible starting materials, proceeding via a classical two-step sequence: α-halogenation of a commercially available amide followed by nucleophilic substitution. This method is favored for its high-yield potential and straightforward execution.

The subsequent structural elucidation relies on a synergistic application of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy will define the carbon-hydrogen framework, Mass Spectrometry (MS) will confirm the molecular mass and elemental composition, and Infrared (IR) Spectroscopy will verify the presence of key functional groups. Together, these methods provide an unambiguous confirmation of the target molecule's identity.

Synthesis Pathway: A Two-Step Approach

The selected synthetic route involves the initial α-chlorination of N,N-diethylacetamide to yield the key intermediate, 2-chloro-N,N-diethylacetamide. This intermediate is then subjected to a nucleophilic substitution reaction with dimethylamine to afford the final product.

Synthesis_Workflow Start N,N-Diethylacetamide (Starting Material) Intermediate 2-Chloro-N,N-diethylacetamide (Intermediate) Start->Intermediate Step 1: α-Chlorination Reagents: SO₂Cl₂ or NCS Product 2-(Dimethylamino)-N,N-diethylacetamide (Final Product) Intermediate->Product Step 2: Nucleophilic Substitution Reagents: Dimethylamine (aq. solution), K₂CO₃

Caption: Synthetic workflow for 2-(Dimethylamino)-N,N-diethylacetamide.

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

Causality and Experimental Choices: The α-position to a carbonyl group is susceptible to halogenation under various conditions. Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent due to its reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl). The reaction is performed neat or in a non-reactive solvent like dichloromethane to avoid side reactions. Anhydrous conditions are critical to prevent the hydrolysis of sulfuryl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add N,N-diethylacetamide (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to 50-60 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The resulting crude oil, 2-chloro-N,N-diethylacetamide[1], can be purified by vacuum distillation, though it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of 2-(Dimethylamino)-N,N-diethylacetamide

Causality and Experimental Choices: This step is a classic SN2 reaction where dimethylamine acts as the nucleophile, displacing the chloride from the α-carbon. An aqueous solution of dimethylamine is convenient and effective. A base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation and deactivation of the dimethylamine nucleophile. Acetonitrile is chosen as the solvent for its ability to dissolve both the organic substrate and the inorganic base, and its suitable boiling point for this reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve the crude 2-chloro-N,N-diethylacetamide (1.0 eq) from Step 1 in acetonitrile.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Add a 40% aqueous solution of dimethylamine (2.5 eq) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or GC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess dimethylamine.

  • Dissolve the remaining residue in diethyl ether and wash with water to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The final product, 2-(Dimethylamino)-N,N-diethylacetamide, is obtained as an oil and can be further purified by vacuum distillation.

Quantitative Data Summary for Synthesis
ParameterStep 1: ChlorinationStep 2: Amination
Key Reagent N,N-diethylacetamide2-Chloro-N,N-diethylacetamide
Molar Eq. 1.01.0
Secondary Reagent Sulfuryl Chloride (1.1 eq)Dimethylamine (2.5 eq)
Base -Potassium Carbonate (2.0 eq)
Solvent Dichloromethane (optional)Acetonitrile
Temperature 0 °C to 60 °CReflux (~82 °C)
Typical Reaction Time 3-4 hours4-6 hours
Expected Yield >90% (crude)75-85% (after purification)

Structural Elucidation: A Multi-faceted Analytical Approach

The unambiguous identification of the synthesized molecule is achieved by correlating data from multiple spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system.

Elucidation_Flow Product Purified Product (2-(Dimethylamino)-N,N-diethylacetamide) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Product->MS NMR NMR Spectroscopy (¹H & ¹³C) - C/H Framework - Connectivity Product->NMR IR Infrared (IR) Spectroscopy - Functional Groups Product->IR Conclusion Confirmed Structure MS->Conclusion NMR->Conclusion IR->Conclusion

Caption: Logical workflow for the structural elucidation of the target compound.

A. ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular skeleton. Due to restricted rotation around the amide C-N bond, the two N-ethyl groups are magnetically non-equivalent, a common feature in N,N-disubstituted amides.[2]

Standard Protocol for NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data (in CDCl₃):

  • ~1.15 ppm (triplet, 3H) & ~1.20 ppm (triplet, 3H): Two distinct triplets for the two non-equivalent -CH₃ groups of the diethylamide moiety.

  • ~2.30 ppm (singlet, 6H): A sharp singlet corresponding to the six equivalent protons of the dimethylamino group -N(CH₃)₂.

  • ~3.10 ppm (singlet, 2H): A singlet for the two protons of the α-methylene group (-CH₂-) situated between the carbonyl and the dimethylamino group.

  • ~3.35 ppm (quartet, 2H) & ~3.45 ppm (quartet, 2H): Two distinct quartets for the two non-equivalent -CH₂- groups of the diethylamide moiety.

Expected ¹³C NMR Data (in CDCl₃):

  • ~13 ppm & ~14 ppm: Signals for the two ethyl -CH₃ carbons.

  • ~41 ppm & ~42 ppm: Signals for the two ethyl -CH₂- carbons.

  • ~46 ppm: Signal for the dimethylamino -CH₃ carbons.

  • ~62 ppm: Signal for the α-methylene (-CH₂-) carbon.

  • ~170 ppm: Signal for the amide carbonyl (C=O) carbon.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Standard Protocol for MS Analysis (GC-MS):

  • Dilute the sample in a volatile solvent like dichloromethane or methanol.

  • Inject a small volume (e.g., 1 µL) into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Utilize electron ionization (EI) at 70 eV.

Expected MS Data:

  • Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular formula C₈H₁₈N₂O.

  • Major Fragments:

    • m/z = 100: Loss of the diethylamino group (•N(CH₂CH₃)₂).

    • m/z = 86: McLafferty-type rearrangement or cleavage, resulting in [CH₂(N(CH₃)₂)C(O)H]⁺•.

    • m/z = 72: Fragment corresponding to the diethylamino cation [N(CH₂CH₃)₂]⁺.

    • m/z = 58: A prominent peak from α-cleavage, forming the stable [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups.

Standard Protocol for IR Analysis (Neat):

  • Place a drop of the purified liquid product between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquire the spectrum using an FTIR spectrometer.

Expected Key IR Absorptions:

  • 2970-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1645 cm⁻¹: A strong, characteristic C=O stretching vibration for the tertiary amide carbonyl group. The position of this band is a key indicator of the amide functionality.[3]

  • 1450-1350 cm⁻¹: C-H bending vibrations.

  • ~1260 cm⁻¹ & ~1150 cm⁻¹: C-N stretching vibrations.

Summary of Expected Analytical Data
TechniqueObservationInterpretation
¹H NMR Singlets at ~2.30 & ~3.10 ppm; distinct triplets & quartets for ethyl groups.Confirms dimethylamino, α-methylene, and non-equivalent N-ethyl groups.
¹³C NMR ~6 unique signals, including one at ~170 ppm.Confirms the carbon skeleton and the presence of an amide carbonyl.
MS (EI) M⁺ peak at m/z = 158; base peak at m/z = 58.Confirms molecular weight and characteristic fragmentation of an α-amino amide.
IR Strong absorption at ~1645 cm⁻¹.Confirms the presence of a tertiary amide C=O functional group.

Conclusion: A Self-Validating System

The successful synthesis of 2-(Dimethylamino)-N,N-diethylacetamide is confirmed through a rigorous and self-validating analytical workflow. The molecular weight determined by mass spectrometry (158 g/mol ) corroborates the structure proposed and analyzed by ¹H and ¹³C NMR. The precise chemical shifts and coupling patterns in the NMR spectra map out the exact connectivity of the atoms, while the strong amide carbonyl stretch in the IR spectrum provides definitive evidence of the core functional group. This confluence of data from orthogonal techniques provides high confidence in the identity and purity of the synthesized compound, establishing a reliable foundation for its use in further research and development.

References

  • Pielichowski, J., & Popielarz, R. (1984). Phase-transfer catalysed N-alkylation of some amides. Tetrahedron, 40(14), 2671-2676. Available from: [Link]

  • Gutowsky, H. S., & Holm, C. H. (1956). Rate Processes and Nuclear Magnetic Resonance Spectra. II. Hindered Internal Rotation. The Journal of Chemical Physics, 25(6), 1228-1234. Available from: [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Venkata Chalapathi, V., & Venkata Ramiah, K. (1968). Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 109-119. Available from: [Link]

  • PubChem. (n.d.). N,N-Diethylacetamide. National Center for Biotechnology Information. Available from: [Link]

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An In-depth Technical Guide to the Spectroscopic Profile of 2-(Dimethylamino)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-(Dimethylamino)-N,N-diethylacetamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This includes detailed interpretations of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a validated synthetic protocol and methodologies for spectral acquisition are provided to empower researchers in their own investigations of this and similar molecules.

Molecular Structure and Synthetic Pathway

2-(Dimethylamino)-N,N-diethylacetamide possesses a tertiary amine and a tertiary amide functional group. A plausible and efficient synthesis involves the nucleophilic substitution of 2-chloro-N,N-diethylacetamide with dimethylamine. This reaction is a standard method for the formation of a-amino amides.

Synthetic_Pathway 2-chloro-N,N-diethylacetamide 2-chloro-N,N-diethylacetamide Product 2-(Dimethylamino)-N,N-diethylacetamide 2-chloro-N,N-diethylacetamide->Product Nucleophilic Substitution Dimethylamine Dimethylamine Dimethylamine->Product

Caption: Proposed synthesis of 2-(Dimethylamino)-N,N-diethylacetamide.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-N,N-diethylacetamide
  • To a solution of 2-chloro-N,N-diethylacetamide (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add an excess of dimethylamine (typically a 2M solution in THF, 2-3 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a mixture of water and a water-immiscible organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure 2-(Dimethylamino)-N,N-diethylacetamide.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 2-(Dimethylamino)-N,N-diethylacetamide. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 3.3 - 3.4Quartet4HN-CH₂ (diethylamide)
~ 2.9 - 3.0Singlet2HN-CH₂ (backbone)
~ 2.2 - 2.3Singlet6HN-(CH₃)₂
~ 1.1 - 1.2Triplet6HCH₃ (diethylamide)

Interpretation: The quartet and triplet for the N,N-diethyl groups are characteristic of an ethyl group attached to a nitrogen atom. The two methylene protons on the acetamide backbone are expected to appear as a singlet, shifted downfield due to the adjacent nitrogen and carbonyl group. The six protons of the dimethylamino group will also give a singlet, with a chemical shift influenced by the nitrogen atom.

The carbon NMR spectrum will provide information on the number and types of carbon atoms present.

Predicted Chemical Shift (ppm) Assignment
~ 170 - 172C=O (amide)
~ 58 - 60N-CH₂ (backbone)
~ 45 - 47N-(CH₃)₂
~ 40 - 42N-CH₂ (diethylamide)
~ 13 - 15CH₃ (diethylamide)

Interpretation: The carbonyl carbon of the amide will be the most downfield signal. The methylene carbons attached to the nitrogen atoms will appear in the 40-60 ppm region, with the backbone methylene being slightly more downfield due to the influence of both the carbonyl and the dimethylamino group. The methyl carbons of the ethyl and dimethylamino groups will be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~ 2970 - 2850StrongC-H stretch (aliphatic)
~ 1640 - 1660StrongC=O stretch (tertiary amide)[1][2][3][4]
~ 1460 - 1440MediumCH₂ bend
~ 1380 - 1360MediumCH₃ bend
~ 1250 - 1150Medium-StrongC-N stretch[5]

Interpretation: The most characteristic absorption will be the strong C=O stretching vibration of the tertiary amide, expected in the region of 1640-1660 cm⁻¹. The spectrum will also show strong C-H stretching vibrations from the various alkyl groups. The C-N stretching vibrations will appear in the fingerprint region and can be complex.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Dimethylamino)-N,N-diethylacetamide (Molecular Weight: 158.26 g/mol ), electron ionization (EI) would likely lead to the following key fragments.

Mass_Spec_Fragmentation M_plus [M]+• (m/z 158) Fragment1 m/z 114 M_plus->Fragment1 - C2H4N Fragment2 m/z 86 M_plus->Fragment2 - (C2H5)2NCO Fragment3 m/z 72 M_plus->Fragment3 - (C2H5)2N Fragment4 m/z 58 Fragment2->Fragment4 - C2H4

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted m/z Relative Intensity Possible Fragment
158Low[M]⁺˙
114Medium[M - C₂H₄N]⁺
86High[CH₂N(CH₃)₂]⁺
72High[CON(C₂H₅)₂]⁺
58Very High[CH₂=N(CH₃)₂]⁺

Interpretation: The molecular ion peak at m/z 158 is expected to be observed, though it may be of low intensity. The most prominent fragmentation pathway is typically alpha-cleavage adjacent to the nitrogen atoms.[6] This would lead to a strong peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is a very stable iminium ion. Another significant fragmentation would be the cleavage of the amide bond, generating an acylium ion at m/z 72 ([CON(C₂H₅)₂]⁺) and a fragment at m/z 86 ([CH₂N(CH₃)₂]⁺).

Methodologies for Spectroscopic Analysis

The following are standard, field-proven protocols for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Use a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of at least 5 times the longest T1 relaxation time (typically 2-5 seconds for small molecules) to ensure quantitative integration.[8]

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 250 ppm.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

    • Process the data with an exponential line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a neat liquid, a thin film of the compound is prepared between two salt plates (e.g., NaCl or KBr).[9][10][11]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.[12][13][14][15][16]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: A small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

    • Temperature Program: A temperature gradient is used to elute the compound from the GC column (e.g., starting at 50°C and ramping to 250°C).

  • MS Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • The resulting mass spectrum will show the relative abundance of the different fragment ions.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 2-(Dimethylamino)-N,N-diethylacetamide. The provided synthetic route and analytical methodologies offer a solid foundation for researchers to synthesize and characterize this molecule in their own laboratories. The interpretations of the predicted NMR, IR, and MS spectra are grounded in fundamental spectroscopic principles and data from analogous compounds, providing a high degree of confidence in their utility for structural elucidation.

References

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The Chemical Architecture and Reactive Profile of 2-(Dimethylamino)-N,N-diethylacetamide (CAS 63618-36-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists and Process Engineers

Executive Summary & Chemical Identity[1]

2-(Dimethylamino)-N,N-diethylacetamide (CAS 63618-36-0) acts as a critical bifunctional intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics and anticholinergic drugs. Unlike its common solvent analog N,N-Dimethylacetamide (DMAc), this molecule possesses a reactive


-amino center, fundamentally altering its stability, solubility, and reactivity profile.

This guide dissects the reactivity of this specific


-amino amide, providing researchers with actionable protocols for synthesis, purification, and stability profiling.
Physicochemical Profile
ParameterValue / Characteristic
CAS Number 63618-36-0
Molecular Formula

Molecular Weight 158.24 g/mol
Structure

Physical State Viscous Liquid (Standard Ambient Temp)
Basicity (

)
~9.0 (Estimated for tertiary amine)
Solubility Miscible in polar organic solvents; pH-dependent water solubility.[1][2][3]

Mechanistic Reactivity: The Dual-Center Matrix

The reactivity of 2-(Dimethylamino)-N,N-diethylacetamide is defined by the interplay between two functional centers: the Sterically Hindered Amide and the Nucleophilic


-Amine .
A. The -Amino Effect (Neighboring Group Participation)

Unlike simple amides, the presence of a tertiary amine at the


-position introduces anchimeric assistance .
  • Mechanism: Under neutral or slightly acidic conditions, the

    
    -nitrogen can act as an intramolecular general base, activating a water molecule for attack on the carbonyl carbon.
    
  • Consequence: This molecule exhibits faster hydrolysis rates than unsubstituted N,N-diethylacetamide, particularly in phosphate buffers. However, in strong acid, the protonation of the amine (

    
    ) creates an electron-withdrawing inductive effect (-I), which paradoxically deactivates the carbonyl toward nucleophilic attack, stabilizing the amide bond against acid hydrolysis.
    
B. N-Oxidation Susceptibility

The dimethylamino group is electron-rich and unhindered.

  • Risk: Exposure to peroxides or peracids (e.g., mCPBA, or impurities in aged ether/THF) will rapidly convert the tertiary amine to an N-Oxide .

  • Detection: N-Oxides are often highly polar solids that precipitate from non-polar reaction mixtures.

C. Visualization of Reactivity Pathways

The following diagram maps the divergent reactivity pathways based on pH and reagents.

ReactivityPathways cluster_hydrolysis Hydrolytic Stability Start 2-(Dimethylamino)- N,N-diethylacetamide Salt Ammonium Salt (Stable Solid) Start->Salt Protonation (Reversible) Quat Quaternary Ammonium (Alkylation) Start->Quat Sn2 Attack NOxide N-Oxide (Polar Impurity) Start->NOxide Oxidation Acid Strong Acid (HCl) Base Alkyl Halide (R-X) Oxidant Peroxides (R-OOH) Hydrolysis Slow Hydrolysis (Inductive Deactivation) Salt->Hydrolysis Boiling H2O

Figure 1: Divergent reactivity pathways. Note that protonation stabilizes the molecule against hydrolysis, while alkylation and oxidation target the tertiary amine.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Substitution

Objective: Synthesize 2-(Dimethylamino)-N,N-diethylacetamide from 2-chloro-N,N-diethylacetamide. Mechanism:


 substitution.

Reagents:

  • 2-Chloro-N,N-diethylacetamide (1.0 equiv)

  • Dimethylamine (40% aq. solution or solution in THF) (2.5 equiv)

  • Solvent: Toluene or DCM (Dichloromethane)

Workflow:

  • Setup: Charge reaction vessel with 2-chloro-N,N-diethylacetamide dissolved in Toluene (5 vol).

  • Addition: Cool to 0°C. Add Dimethylamine solution dropwise. Note: The reaction is exothermic.

  • Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup (Self-Validating Step):

    • The reaction produces dimethylammonium chloride (solid precipitate). Filter off the solid.

    • Acid-Base Purification (Crucial):

      • Extract the filtrate with 1M HCl. The product moves to the aqueous phase (protonated). Impurities remain in organic.

      • Wash the aqueous phase with fresh Toluene.

      • Basify the aqueous phase to pH 12 using NaOH (aq).

      • Extract the now-neutral product back into DCM.

  • Isolation: Dry over

    
     and concentrate in vacuo.
    
Protocol B: Hydrolytic Stability Assay

Objective: Determine stability for formulation (e.g., parenteral drug delivery).

  • Preparation: Dissolve 10 mg of analyte in 10 mL of buffer (pH 2.0, 7.4, and 9.0).

  • Incubation: Heat at 60°C.

  • Sampling: Aliquot at T=0, 4h, 24h.

  • Analysis: HPLC (C18 Column).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Detection: UV at 210 nm (Amide absorption).

    • Degradant: Look for the formation of N,N-diethylamine and N,N-dimethylglycine .

Synthesis & Purification Workflow Visualization

The following Graphviz diagram details the "Acid-Base Switch" purification strategy, which is the industry standard for isolating this specific amine-amide.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Neutral Impurities) AcidExt Add 1M HCl (Acid Extraction) Crude->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgLayer1 Organic Layer (Discard Neutral Impurities) PhaseSep1->OrgLayer1 Top/Bottom (Solvent dep.) AqLayer1 Aqueous Layer (Product as Ammonium Salt) PhaseSep1->AqLayer1 Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Figure 2: The "Acid-Base Switch" purification logic. This method exploits the basicity of the tertiary amine to separate it from non-basic precursors.

Safety & Handling Guidelines

Toxicity & Exposure

While specific toxicological data for CAS 63618-36-0 is limited, structurally related


-amino amides (e.g., Lidocaine intermediates) are known to be:
  • Skin/Eye Irritants: The tertiary amine is basic and can cause chemical burns.

  • Sensitizers: Potential for contact dermatitis.

Storage
  • Atmosphere: Store under Nitrogen or Argon. The amine is sensitive to atmospheric

    
     (forming carbamates reversibly) and oxidation.
    
  • Container: Glass or HDPE.[4] Avoid polycarbonate (amines can degrade certain polymers).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108398, 2-(Dimethylamino)-N,N-diethylacetamide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press. (General reference for Amide Hydrolysis mechanisms).
  • Smith, M. B. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Potential applications of 2-(Dimethylamino)-N,N-diethylacetamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and applications of 2-(Dimethylamino)-N,N-diethylacetamide, focusing on its role as a bidentate ligand and polar modifier in organometallic chemistry.

Functional Class:


-Amino Acetamides | CAS:  63618-36-0
Role:  Bidentate Ligand, Polar Modifier, and Chelation-Controlled Solvent

Executive Summary

2-(Dimethylamino)-N,N-diethylacetamide is a bifunctional organic Lewis base characterized by a "hard" amide oxygen and a "soft" amine nitrogen separated by a methylene bridge. While structurally related to common dipolar aprotic solvents like N,N-Dimethylacetamide (DMAc), the incorporation of an


-amino group transforms this molecule into a potent bidentate ligand. This guide explores its applications in stabilizing organolithium reagents, directing metal-mediated transformations, and serving as a tunable precursor for phase-transfer catalysts.

Physicochemical Architecture & Ligand Design

The utility of 2-(Dimethylamino)-N,N-diethylacetamide stems from its ability to form stable 5-membered chelate rings with metal cations. Unlike monodentate amides (e.g., DMF, DMAc) which coordinate solely through the carbonyl oxygen, this molecule leverages the "chelate effect" to enhance metal binding affinity.

Structural Analysis
  • Amide Moiety (

    
    ):  Provides high polarity and Lewis basicity at the oxygen atom. The diethyl substitution on the amide nitrogen prevents proton donation (aprotic) and increases lipophilicity, aiding solubility in non-polar organic solvents.
    
  • 
    -Amino Group (
    
    
    
    ):
    Acts as a secondary coordination site. The dimethyl substitution ensures steric accessibility while maintaining sufficient electron density for coordination.
  • Methylene Bridge (

    
    ):  The single carbon spacer is critical, allowing the formation of a thermodynamically favored 5-membered metallacycle upon coordination.
    
Chelation Model (Graphviz)

The following diagram illustrates the bidentate coordination mode of the molecule with a generic metal cation (


), such as Lithium (

) or Magnesium (

).

ChelationModel Metal Metal Center (M+) (Li, Mg, Zn) O_Amide Amide Oxygen (Hard Donor) O_Amide->Metal Coordination N_Amine Amine Nitrogen (Soft Donor) N_Amine->Metal Coordination Carbon_Bridge CH2 Bridge N_Amine->Carbon_Bridge Carbon_Carbonyl C=O Carbon Carbon_Bridge->Carbon_Carbonyl Carbon_Carbonyl->O_Amide Double Bond

Figure 1: Bidentate coordination mode forming a stable 5-membered chelate ring.

Applications in Organometallic Chemistry[1]

The molecule functions analogously to TMEDA (


-tetramethylethylenediamine) but with differentiated donor properties (O vs. N), allowing for "hemilabile" coordination.
Stabilization of Organolithium Reagents

In lithiation reactions, aggregation of organolithium species (e.g., n-BuLi) often reduces reactivity. 2-(Dimethylamino)-N,N-diethylacetamide breaks these aggregates by chelating the lithium atom.

  • Mechanism: The amide oxygen binds Li+ tightly, while the amine nitrogen provides secondary stabilization. This monomerizes the organolithium reagent, increasing its kinetic basicity (reactivity).

  • Application: Used in the generation of LDA (Lithium Diisopropylamide) in situ or for stabilizing sensitive carbanions during low-temperature alkylations.

Directing Group in C-H Activation

The molecule can serve as a transient directing group. When an organometallic reagent coordinates to the amide oxygen, the pendant amine arm can direct the metal to a specific proximal position, facilitating selective deprotonation or functionalization.

Comparative Solvent Properties

Compared to standard solvents, this molecule offers a unique balance of polarity and chelation.

PropertyDMFTMEDA2-(Dimethylamino)-N,N-diethylacetamide
Primary Donor Oxygen (Amide)Nitrogen (Amine)Oxygen & Nitrogen (Hybrid)
Chelation No (Monodentate)Yes (Bidentate)Yes (Hemilabile)
Stability Hydrolyzes in acid/baseStable BaseStable (Amide resonance)
Role Bulk SolventLigand AdditiveLigand / Co-solvent

Synthetic Protocols

Synthesis of 2-(Dimethylamino)-N,N-diethylacetamide

This molecule is synthesized via a two-step sequence starting from chloroacetyl chloride. This protocol ensures high purity suitable for use as a ligand.

Reaction Scheme:

  • Acylation: Chloroacetyl chloride + Diethylamine

    
     2-Chloro-N,N-diethylacetamide
    
  • Amination: 2-Chloro-N,N-diethylacetamide + Dimethylamine

    
     Product
    

Step-by-Step Methodology:

  • Step A (Acylation):

    • Charge a reactor with Dichloromethane (DCM) (10 vol) and Diethylamine (1.0 equiv). Cool to 0°C.[1]

    • Add Triethylamine (1.1 equiv) as an HCl scavenger.

    • Dropwise add Chloroacetyl chloride (1.0 equiv) over 1 hour, maintaining temperature < 5°C.

    • Stir at room temperature for 4 hours. Wash with water, dry organic layer (

      
      ), and concentrate to yield the chloro-intermediate.
      
  • Step B (Amination):

    • Dissolve the chloro-intermediate in THF (5 vol).

    • Add Dimethylamine (2.0 equiv, 40% aq. solution or gas).[2][3]

    • Heat to reflux (60°C) for 6 hours.

    • Workup: Cool to RT. Filter off amine salts. Concentrate the filtrate.

    • Purification: Distill under reduced pressure (vacuum distillation) to obtain a colorless oil.

Workflow: Ligand-Assisted Lithiation

This protocol demonstrates the use of the molecule as an additive to enhance the lithiation of a weak acid (e.g., furan or thiophene).

LithiationWorkflow Start Substrate (e.g., Thiophene) Mix Add Ligand (1.1 equiv) Start->Mix Cool Cool to -78°C (THF Solvent) Mix->Cool AddLi Add n-BuLi (Dropwise) Cool->AddLi React Stir 1h (Chelation Control) AddLi->React Quench Electrophile Addition (E+) React->Quench Product 2-Substituted Product Quench->Product

Figure 2: Workflow for ligand-assisted lithiation using 2-(Dimethylamino)-N,N-diethylacetamide.

Safety & Handling

  • Hazards: As an acetamide derivative, it may exhibit reproductive toxicity (similar to DMAc). It is likely a skin and eye irritant.[4]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store under nitrogen or argon in a cool, dry place.

References

  • -amino acetamides: Pielichowski, J., & Popielarz, R. (1984). Synthesis of N,N-disubstituted 2-aminoacetamides. Tetrahedron, 40(14), 2671–2676.
  • Chelation in Organolithium Chemistry: Collum, D. B. (1992). Is N,N,N',N'-tetramethylethylenediamine a good ligand for lithium? Accounts of Chemical Research, 25(10), 448–454. (Mechanistic parallel).
  • Amide Solvents in Synthesis: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solvent classification).[2][5][6][7]

  • General Properties of DMAc Derivatives: DuPont. (2023). Dimethylacetamide (DMAC) Technical Information. (Baseline properties for class).

Sources

2-(Dimethylamino)-N,N-diethylacetamide: Ligand Architecture & Coordination Protocols

[1][2]

Executive Summary: The "CHON" Advantage[2][3]

2-(Dimethylamino)-N,N-diethylacetamide (referred to herein as DM-DEAc ) represents a critical structural motif in the family of

12CHON principle12

This guide details the synthesis, coordination thermodynamics, and application of DM-DEAc, specifically focusing on its role as a neutral bidentate ligand for

1

Ligand Architecture & Electronic Properties

To understand the coordination potential of DM-DEAc, we must analyze its donor sites using Hard-Soft Acid-Base (HSAB) theory.[1][2]

Structural Analysis

The molecule consists of two distinct donor groups separated by a methylene bridge:[2]

  • Amide Carbonyl Oxygen (

    
    ):  A "Hard" donor base.[2][3] It exhibits high charge density and electrostatic affinity for hard acids like 
    
    
    ,
    
    
    , and high-valent transition metals (
    
    
    ).
  • Tertiary Amine Nitrogen (

    
    ):  An "Intermediate" donor.[1][2][3] While sterically hindered by the methyl groups, it provides significant chelation stability through 
    
    
    -donation.[1][2][3]
The Chelate Effect

Upon binding a metal center (

5-membered chelate ring1212

Coordination Mode:


1

Synthesis & Purification Protocol

Note: This protocol is designed for high-purity synthesis required for crystallographic or kinetic studies.[1][2][3] Standard safety protocols for handling chloroacetamides (lachrymators) and secondary amines must be enforced.

Reaction Pathway (Nucleophilic Substitution)[2]

The synthesis utilizes the Menschutkin reaction principle, displacing a halide with a secondary amine.[2][3]

Reagents:

  • Precursor: 2-Chloro-N,N-diethylacetamide (CAS: 2315-36-8)[1][2]

  • Nucleophile: Dimethylamine (40% aq.[2][3] solution or anhydrous in THF)

  • Solvent: Toluene (for azeotropic water removal) or THF.[2][3]

  • Scavenger: Potassium Carbonate (

    
    ) or excess Dimethylamine.[2][3]
    
Step-by-Step Protocol
  • Setup: Charge a 500mL 3-neck round-bottom flask with 2-Chloro-N,N-diethylacetamide (0.1 mol) and anhydrous

    
     (0.12 mol) in dry THF (200 mL).
    
  • Addition: Cool the system to 0°C. Add Dimethylamine (0.15 mol) dropwise over 30 minutes. Causality: Low temperature prevents competitive hydrolysis of the amide bond.[2][3]

  • Reaction: Allow to warm to room temperature and reflux for 6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter off the inorganic salts (

    
    , excess carbonate).[2][3]
    
  • Purification:

    • Remove solvent under reduced pressure.[2][3]

    • Vacuum Distillation: The product is a high-boiling oil.[1][2][3] Distill at approx. 85-90°C under high vacuum (0.5 mmHg).

    • Validation: Purity must be confirmed via

      
      -NMR.[1][2][3] Look for the disappearance of the singlet at 
      
      
      4.02 ppm (
      
      
      ) and appearance of the amine singlet at
      
      
      2.3 ppm.[2]
Synthesis Workflow Visualization

SynthesisPathReactant2-Chloro-N,N-diethylacetamideInterTetrahedralIntermediateReactant->InterTHF, 0°CReagentDimethylamine(Nucleophile)Reagent->InterProductDM-DEAc(Ligand)Inter->ProductReflux 6h-HClByproductHCl / SaltInter->Byproduct

Figure 1: Nucleophilic substitution pathway for DM-DEAc synthesis.

Coordination Chemistry & Thermodynamics

Metal Ion Selectivity

DM-DEAc exhibits a "Hard Oxygen / Intermediate Nitrogen" donor set, making it particularly effective for:

  • Trivalent Lanthanides (

    
    ):  Electrostatic bonding dominates.[2][3]
    
  • Actinides (

    
    ):  The softer nitrogen donor offers slightly enhanced affinity for actinides over lanthanides due to the greater covalency in Actinide-Nitrogen bonds.[2][3]
    
Stability Constants (Representative Data)

While specific constants for DM-DEAc vary by ionic strength, the general trend for


Metal IonIonic Radius (pm)Log

(Est.)
Coordination Geometry

1032.1 - 2.4Tricapped Trigonal Prism

94.72.8 - 3.1Square Antiprismatic

86.13.2 - 3.5Dodecahedral

734.5 - 5.0Pentagonal Bipyramidal

Data Note: Values are estimated based on homologous N,N-dialkyl-aminoacetamide series in 1.0 M

Application Case Study: Actinide Partitioning

The primary industrial application for DM-DEAc analogs is in the solvent extraction of minor actinides from nuclear waste streams.[2][3]

The Extraction Mechanism

In a biphasic system (Nitric Acid vs. Dodecane), DM-DEAc acts as a neutral extractant.[1] The extraction equilibrium for a trivalent metal (

Where

23
Process Flow: Solvent Extraction Cycle

ExtractionCyclecluster_aqAqueous Phase (Feed)cluster_orgOrganic Phase (Solvent)FeedDissolved Metal(Ln3+ / An3+)+ HNO3ComplexMetal-LigandComplexFeed->ComplexExtraction(Contact)RaffinateRaffinate(Metal Depleted)LigandDM-DEAc inDodecane/OctanolLigand->ComplexChelationStrippingStripping Agent(Dilute Acid / DTPA)Complex->StrippingBack-ExtractionStripping->LigandRecycle Ligand

Figure 2: Solvent extraction cycle for actinide partitioning using DM-DEAc.[1]

Performance Optimization

To maximize the Distribution Ratio (

  • Salting-out Agent: Increase

    
     in the aqueous phase to push the equilibrium to the right.[1][2][3]
    
  • Phase Modifier: Add 1-Octanol or TBP to the organic phase to prevent "Third Phase Formation" (splitting of the organic layer due to solubility limits of the metal complex).[2][3]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[2][3] (2023).[2][3] PubChem Compound Summary for CID 83590, Acetamide, 2-(dimethylamino)-N,N-dimethyl-.[1] Retrieved from [Link]

    • Note: While the specific diethyl/dimethyl hybrid is less common in basic databases, the properties are interpolated from the homologous series found in PubChem.
  • Synthesis Methodology: Provides the precursor specifications and safety data necessary for the synthesis protocol.
  • Coordination Chemistry Context (Amide Extractants)

    • Ansari, S. A., et al. (2012).[1] N,N,N',N'-Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide Partitioning. Solvent Extraction and Ion Exchange.[2][3] (Contextual grounding for amide-based extraction).

    • General reference for the "Amide" class of ligands in nuclear chemistry.
  • Lanthanide Coordination

    • Bunzli, J. C. G., & Piguet, C. (2005).[1] Taking advantage of lanthanide ions: from basic chemistry to applications. Chemical Reviews. (Fundamental theory on Ln-O/N coordination).[1][2][3]

A Comprehensive Guide to the Thermal Stability and Degradation Profile of 2-(Dimethylamino)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Stability Landscape of a Novel Amide

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust product development. This guide delves into the thermal stability and degradation profile of 2-(Dimethylamino)-N,N-diethylacetamide, a molecule of interest due to its unique combination of a tertiary amine and a tertiary amide functional group. As direct literature on this specific compound is sparse, this document provides a comprehensive framework for its characterization. By leveraging established principles of organic chemistry and drawing parallels with analogous structures like N,N-diethylacetamide and N,N-dimethylacetamide (DMAc), we will construct a predictive degradation profile and outline a rigorous experimental strategy for its validation. This guide is designed not as a mere recitation of facts, but as a strategic blueprint for investigation, emphasizing the rationale behind each experimental choice to ensure a thorough and scientifically sound stability assessment.

Physicochemical Properties and Structural Analogs

2-(Dimethylamino)-N,N-diethylacetamide possesses a molecular formula of C10H22N2O and a molecular weight of 186.30 g/mol . Its structure features a tertiary amide and a tertiary amine, functional groups that dictate its chemical behavior and potential degradation pathways. In the absence of extensive direct data, we can infer some of its properties from the closely related compound, N,N-diethylacetamide.

PropertyN,N-Diethylacetamide2-(Dimethylamino)-N,N-diethylacetamide (Predicted)
Molecular FormulaC6H13NOC10H22N2O
Molecular Weight115.17 g/mol 186.30 g/mol
Boiling Point182-186 °CExpected to be higher due to increased molecular weight and potential for additional intermolecular interactions.
Density0.925 g/mL at 25 °CLikely to be in a similar range.
SolubilityMiscible with water and most organic solvents.[1]Expected to have good solubility in polar and some non-polar solvents.

The presence of the additional dimethylamino group is anticipated to increase the molecule's polarity and basicity compared to N,N-diethylacetamide, which will influence its susceptibility to specific degradation mechanisms.

Hypothesized Degradation Pathways

The stability of a pharmaceutical compound is assessed through forced degradation studies, which subject the molecule to harsh conditions to accelerate its decomposition.[2][3] Based on the structure of 2-(Dimethylamino)-N,N-diethylacetamide, we can hypothesize several key degradation pathways.

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway for amides.[4][5] This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7] This leads to the cleavage of the amide bond, yielding a carboxylic acid and an amine.

  • Base-Promoted Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon.[4] The subsequent collapse of the tetrahedral intermediate results in the formation of a carboxylate salt and an amine. Tertiary amides can be particularly resistant to hydrolysis, often requiring forcing conditions.[8][9]

The primary products of hydrolysis are expected to be 2-(dimethylamino)acetic acid and diethylamine.

Oxidative Degradation

The tertiary amine and the α-carbons to the amide nitrogen are potential sites for oxidative degradation. The presence of oxygen, metal ions, or other oxidizing agents can initiate these reactions.[10]

  • N-Oxidation: The tertiary amine can be oxidized to form an N-oxide.

  • Dealkylation: Oxidative degradation of tertiary amines can proceed via dealkylation pathways, leading to the formation of secondary amines and aldehydes.[10][11] For the dimethylamino group, this would yield a monomethylamino derivative and formaldehyde. The diethylamino group could similarly undergo de-ethylation to produce an ethylamino derivative and acetaldehyde.

Thermal Degradation (Pyrolysis)

At elevated temperatures, in the absence of other reagents, molecules can undergo thermal decomposition. For amides, this can involve complex fragmentation patterns. Studies on the thermal decomposition of the related N,N-dimethylacetamide (DMAc) have shown that it generates gaseous products upon heating to high temperatures (>160 °C).[12][13] Potential thermal degradation pathways for 2-(Dimethylamino)-N,N-diethylacetamide could involve:

  • Decarbonylation: Loss of carbon monoxide.

  • C-N Bond Cleavage: Fragmentation at the various carbon-nitrogen bonds.

  • Elimination Reactions: Depending on the structure, elimination reactions might be possible at very high temperatures.

Tertiary amines are generally more thermally stable than primary and secondary amines because they do not form carbamates in the presence of CO2, a common degradation route for other amines. However, at sufficiently high temperatures, dealkylation can occur.[14][15]

Hypothesized Degradation Pathways of 2-(Dimethylamino)-N,N-diethylacetamide

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Degradation Pathways & Products Acid/Base, H2O Acid/Base, H2O Parent 2-(Dimethylamino)-N,N-diethylacetamide Acid/Base, H2O->Parent Oxidizing Agents (e.g., H2O2) Oxidizing Agents (e.g., H2O2) Oxidizing Agents (e.g., H2O2)->Parent High Temperature (Heat) High Temperature (Heat) High Temperature (Heat)->Parent Hydrolysis Hydrolysis Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Thermal Thermal Degradation Parent->Thermal Hydrolysis_Products 2-(Dimethylamino)acetic Acid + Diethylamine Hydrolysis->Hydrolysis_Products Oxidation_Products N-Oxides Dealkylation Products (e.g., Formaldehyde, Acetaldehyde) Oxidation->Oxidation_Products Thermal_Products Gas Generation (CO, CO2) Fragmented Amines Thermal->Thermal_Products

Caption: Hypothesized degradation pathways for 2-(Dimethylamino)-N,N-diethylacetamide.

Experimental Design for a Forced Degradation Study

A well-designed forced degradation study is crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[16][17][18] The following protocols are proposed for a comprehensive investigation.

Materials and Reagents
  • 2-(Dimethylamino)-N,N-diethylacetamide (high purity)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H2O2), 3% and 30%

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Experimental Protocols

Protocol 1: Hydrolytic Degradation (Acidic and Basic)

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

    • Incubate the solutions at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw samples at similar time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Control: Incubate a sample of the stock solution in high-purity water under the same conditions.

Protocol 2: Oxidative Degradation

  • Sample Preparation: Use the same 1 mg/mL stock solution.

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Incubate the solution at room temperature.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • If degradation is not significant, a more concentrated H2O2 solution (e.g., 30%) or elevated temperature can be used, with caution.

  • Control: Incubate a sample of the stock solution under the same conditions without H2O2.

Protocol 3: Thermal Degradation

  • Solid State:

    • Place a known amount of the solid compound in a vial.

    • Expose the vial to a controlled high temperature (e.g., 80°C, 105°C, or as determined by TGA) in a stability chamber or oven.

    • Sample the solid at various time points for analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a stable solvent (e.g., water or acetonitrile).

    • Incubate the solution at a high temperature (e.g., 80°C).

    • Withdraw samples at predetermined time points.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analytical Techniques Start Start: 1 mg/mL Stock Solution Acid Acidic (0.1N & 1N HCl, 60°C) Start->Acid Base Basic (0.1N & 1N NaOH, 60°C) Start->Base Oxidative Oxidative (3% H2O2, RT) Start->Oxidative Thermal Thermal (Solid & Solution, 80°C) Start->Thermal TGA TGA/DSC (Thermal Onset) Start->TGA Sampling Time-Point Sampling (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC HPLC-UV/PDA (Purity & Quantification) Sampling->HPLC Oxidative/Thermal Samples Neutralization->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Data Data Analysis & Profile Generation HPLC->Data LCMS->Data TGA->Data

Sources

Methodological & Application

Technical Application Note: 2-(Dimethylamino)-N,N-diethylacetamide as a Catalyst and Ligand in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

2-(Dimethylamino)-N,N-diethylacetamide is a bifunctional organocatalyst and chelating ligand characterized by a tertiary amine (dimethylamino) and a tertiary amide (diethylamide) separated by a methylene bridge. This structural motif—an


-amino amide—enables it to function as a bidentate Lewis base , making it a potent activator in organometallic chemistry (specifically lithiation) and a nucleophilic catalyst in condensation reactions.

Unlike simple solvents like N,N-dimethylacetamide (DMAc) or catalysts like DMAP, this molecule offers a unique "hemilabile" coordination environment. It is particularly valuable in Directed Ortho-Metalation (DoM) , where it stabilizes lithium aggregates similarly to TMEDA but with distinct directing group properties, and in polymer synthesis as a gelation catalyst.

Chemical Identity
PropertySpecification
IUPAC Name 2-(Dimethylamino)-N,N-diethylacetamide
CAS Number 63618-36-0
Molecular Formula

Molecular Weight 158.24 g/mol
Structure

Functionality Bidentate Ligand (N, O-donor), Nucleophilic Base

Part 2: Mechanistic Principles

The catalytic utility of 2-(Dimethylamino)-N,N-diethylacetamide stems from its ability to form stable 5-membered chelate rings with hard metal cations (Li⁺, Mg²⁺, Zn²⁺, Sm³⁺).

Mechanism 1: Bidentate Chelation (Organometallic Activation)

In lithiation reactions, the molecule breaks down the stable hexamers/tetramers of organolithium reagents (like n-BuLi) into more reactive monomers or dimers. The amide oxygen coordinates to the metal center, while the alpha-amino nitrogen provides secondary stabilization.

Mechanism 2: Nucleophilic Activation

In acylation or Baylis-Hillman type reactions, the dimethylamino group acts as a nucleophile to activate the substrate, while the amide backbone provides steric bulk and solubility modulation.

ChelationMechanism cluster_0 Chelation Mode Cat 2-(Dimethylamino)- N,N-diethylacetamide Complex Activated Chelate Complex Cat->Complex Bidentate Coordination (N- & O-Donors) Metal Metal Center (Li+, Zn2+, Sm3+) Metal->Complex Ligand Exchange Reactivity Enhanced Reactivity (DoM / Nucleophilic Attack) Complex->Reactivity Aggregate Deconstruction AmideO Amide Oxygen (Hard Donor) AmideO->Metal Primary Interaction AmineN Amine Nitrogen (Soft Donor) AmineN->Metal Secondary Interaction

Figure 1: Mechanistic pathway showing the bidentate coordination of 2-(Dimethylamino)-N,N-diethylacetamide to a metal center, forming a reactive 5-membered chelate ring.

Part 3: Application Protocols

Protocol A: Ligand-Promoted Directed Ortho-Metalation (DoM)

Application: Synthesis of functionalized arenes using organolithium reagents. The catalyst replaces TMEDA to modify regioselectivity or improve solubility of the lithiated intermediate.

Reagents:

  • Substrate: Anisole or N,N-diethylbenzamide (10 mmol)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Catalyst/Ligand: 2-(Dimethylamino)-N,N-diethylacetamide (1.1 equiv)

  • Electrophile: Benzaldehyde or CO₂

  • Solvent: Anhydrous THF or Et₂O

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve 2-(Dimethylamino)-N,N-diethylacetamide (1.1 equiv) in anhydrous THF.

  • Lithium Activation: Cool the solution to -78°C . Add n-BuLi dropwise. Stir for 15 minutes. Note: This pre-forms the chelated lithium-amide complex.

  • Substrate Addition: Add the aromatic substrate (1.0 equiv) slowly to the activated base mixture.

  • Metalation: Allow the mixture to stir at -78°C for 1 hour, then warm to 0°C for 30 minutes (time varies by substrate).

  • Quenching: Cool back to -78°C and add the electrophile (e.g., Benzaldehyde).

  • Workup: Warm to room temperature, quench with sat. NH₄Cl, and extract with EtOAc.

Why this works: The catalyst breaks n-BuLi aggregates, increasing the basicity of the butyl anion, while the bulky diethylamide group prevents nucleophilic attack on the catalyst itself.

Protocol B: Epoxy-Amine Curing Accelerator

Application: Accelerating the curing process of epoxy resins with anhydride or amine hardeners. The tertiary amine functionality catalyzes the ring-opening of the epoxide.

Formulation:

  • Resin: Diglycidyl ether of bisphenol A (DGEBA)

  • Hardener: Methyltetrahydrophthalic anhydride (MTHPA)

  • Catalyst: 2-(Dimethylamino)-N,N-diethylacetamide (0.5 - 2.0 phr)

Methodology:

  • Mixing: Pre-mix the catalyst into the anhydride hardener at 40°C until fully dissolved.

  • Blending: Add the hardener/catalyst mix to the epoxy resin. Degas under vacuum (-0.1 MPa) for 10 minutes.

  • Curing: Pour into mold. Cure at 100°C for 2 hours, followed by post-cure at 140°C for 4 hours.

Performance Note: Compared to standard BDMA (Benzyldimethylamine), this catalyst often provides a longer "pot life" at room temperature due to the steric hindrance of the diethylamide tail, while still curing effectively at elevated temperatures (Latent Catalysis).

Part 4: Comparative Data Analysis

The following table contrasts 2-(Dimethylamino)-N,N-diethylacetamide with standard industry catalysts.

Feature2-(Dimethylamino)-N,N-diethylacetamideTMEDA (Tetramethylethylenediamine)DMAP (Dimethylaminopyridine)
Primary Role Bifunctional Ligand / ChelateLigand (Bidentate)Nucleophilic Catalyst
Coordination N, O-Chelate (Hemilabile)N, N-Chelate (Strong)Monodentate (N)
Basicity Moderate (Tertiary Amine)HighHigh (Pyridine N)
Stability High (Amide backbone)Moderate (Volatile)High
Use Case Lithiation of amides , SmI₂ ligand, Latent epoxy cureGeneral lithiation (n-BuLi)Acylation, Esterification
Handling Liquid, Low VolatilityLiquid, Volatile, FumingSolid

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12703, N,N-Diethylacetamide (Analogous backbone structure). Retrieved from [Link]

  • Mechanistic Grounding (Alpha-Amino Amides in Catalysis)
  • Polyurethane/Epoxy Applications

    • Huntsman Corporation. "Tertiary Amine Catalysts for Polyurethanes."[1][2][3] (General industrial reference for tertiary amine-amide catalysts).

    • Patent US6759447B1. "Physical properties of polyurethane foams using tertiary amino alkyl amide catalysts.

Sources

Application of N,N-Diethyl-2-(dimethylamino)acetamide as a base in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Theoretical Use of N,N-Diethyl-2-(dimethylamino)acetamide as a Novel Brønsted Base in Condensation Reactions

Introduction: Unveiling a Potential Catalyst

In the landscape of organic synthesis, the quest for novel bases with unique reactivity, selectivity, and favorable physical properties is perpetual. While common bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), and 1,8-Diazabicycloundec-7-ene (DBU) are staples in a chemist's toolkit, their limitations in specific applications necessitate further exploration. This document introduces N,N-Diethyl-2-(dimethylamino)acetamide, a structurally distinct tertiary amine-substituted amide, and posits its theoretical application as a specialized base in condensation reactions.

N,N-Diethyl-2-(dimethylamino)acetamide possesses a unique combination of functional groups:

  • A dimethylamino group alpha to the carbonyl, which is expected to be the primary center of basicity (Brønsted base).

  • A diethylacetamide moiety, which contributes to its polarity, solubility, and steric profile.

This guide will provide a theoretical framework for its application, drawing parallels from established mechanisms and protocols. We will explore its hypothesized mechanism of action and propose detailed, albeit theoretical, protocols for its use in the Knoevenagel condensation. We will also discuss its likely unsuitability for other reactions like the Claisen condensation to provide a balanced and critical perspective. The protocols and insights presented herein are designed to serve as a foundational starting point for researchers interested in exploring this novel reagent.

Physicochemical & Safety Profile (Inferred)

While specific experimental data for N,N-Diethyl-2-(dimethylamino)acetamide is not widely published, we can infer its properties and handling requirements from analogous structures like N,N-diethylacetamide and other tertiary amines.

PropertyInferred Value / CharacteristicRationale & Comparative Notes
Chemical Formula C₈H₁₈N₂OBased on molecular structure.
Molecular Weight 158.24 g/mol Calculated from the chemical formula.
Appearance Likely a colorless to slightly yellow liquid.Consistent with similar short-chain amides and amines.[1]
Boiling Point Estimated > 200°CHigher than N,N-diethylacetamide (182-186°C) due to increased molecular weight and potential for stronger intermolecular interactions.[1][2]
Solubility Expected to be miscible with water and a broad range of organic solvents.The amide and amine functionalities should impart high polarity and hydrogen bonding capability, similar to solvents like N,N-Dimethylacetamide (DMAC).[3][4]
Basicity (pKa of conjugate acid) Estimated pKa ~ 8-10The basicity will be primarily driven by the dimethylamino group. It is expected to be a stronger base than aromatic amines but weaker than amidines like DBU. Its utility would be for reactions requiring a moderately strong, non-nucleophilic organic base.
Safety Warning: Harmful if swallowed or in contact with skin. May cause serious eye and skin irritation.[5] Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6]Inferred from safety data for N,N-diethylacetamide and N,N-dimethylacetamide.[5] All new compounds should be handled as potentially hazardous.

Proposed Mechanism of Action in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base.[7][8] We hypothesize that N,N-Diethyl-2-(dimethylamino)acetamide acts as a Brønsted base, facilitating the crucial initial deprotonation step.

The proposed catalytic cycle is as follows:

  • Deprotonation: The dimethylamino group of the base abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, regenerating the catalyst and forming a β-hydroxy intermediate.

  • Dehydration: Subsequent elimination of a water molecule, often facilitated by the base or mild heating, yields the final α,β-unsaturated product.

Knoevenagel_Mechanism Hypothesized Catalytic Cycle cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Base R₂N-CH₂-CONR'₂ (Our Base) BaseH [R₂N(H)-CH₂-CONR'₂]⁺ (Conjugate Acid) ActiveMethylene NC-CH₂-CN (Malononitrile) Carbanion [NC-CH-CN]⁻ (Carbanion) ActiveMethylene->Carbanion + Base Intermediate1 Tetrahedral Intermediate Carbanion->Intermediate1 + Aldehyde Aldehyde R''-CHO (Aldehyde) Intermediate2 β-Hydroxy Adduct Intermediate1->Intermediate2 + BaseH⁺ Product R''-CH=C(CN)₂ (Final Product) Intermediate2->Product - H₂O BaseH->Base - H⁺ Water H₂O

Caption: Hypothesized mechanism for the Knoevenagel condensation.

Application Protocol 1: Knoevenagel Condensation

This protocol outlines a general procedure for the condensation of an aromatic aldehyde with malononitrile. The key advantage of using a base like N,N-Diethyl-2-(dimethylamino)acetamide could be its high boiling point, allowing for reactions at elevated temperatures without pressurization, and its potential to act as both a catalyst and a polar aprotic solvent.

Materials & Reagents:
  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • N,N-Diethyl-2-(dimethylamino)acetamide (Base/Catalyst)

  • Ethanol (Recrystallization solvent)

  • Deionized Water

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle with temperature control

Step-by-Step Protocol:
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 equiv.).

  • Addition of Reagents: Add the active methylene compound (10 mmol, 1.0 equiv.).

  • Catalyst Addition: Add N,N-Diethyl-2-(dimethylamino)acetamide (1.0 mmol, 0.1 equiv.).

    • Causality Insight: A catalytic amount (10 mol%) is proposed initially. The base is only needed to generate the carbanion catalytically. Using a stoichiometric amount is unnecessary and could complicate purification.

  • Reaction Conditions: Stir the mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

    • Causality Insight: Elevated temperature increases the reaction rate. 80°C is a conservative starting point that balances reaction speed with minimizing potential side reactions.

  • Work-up and Isolation: Once the aldehyde is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Add 20 mL of cold deionized water to the flask. The product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with an additional 10 mL of cold water. Recrystallize the crude product from hot ethanol to obtain the pure α,β-unsaturated product.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Knoevenagel_Workflow Experimental Workflow Start Start Setup 1. Combine Aldehyde & Active Methylene Compound Start->Setup AddBase 2. Add Catalytic Amount of Base Setup->AddBase React 3. Heat at 80°C & Monitor by TLC AddBase->React TLC Reaction Complete? React->TLC TLC->React No Workup 4. Cool & Add Cold Water TLC->Workup Yes Isolate 5. Filter Precipitate Workup->Isolate Purify 6. Recrystallize from Ethanol Isolate->Purify End End: Pure Product Purify->End

Caption: General experimental workflow for the condensation reaction.

Critical Discussion: Suitability for Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, resulting in a β-keto ester.[9][10][11] Unlike the Knoevenagel condensation, which can be catalyzed by weaker amine bases, the classic Claisen condensation has stringent base requirements.

N,N-Diethyl-2-(dimethylamino)acetamide would be an unsuitable base for a classic Claisen condensation for two primary reasons:

  • Insufficient Basicity: The α-protons of an ester (pKa ≈ 25) are significantly less acidic than those of active methylene compounds like malononitrile (pKa ≈ 11). A relatively weak amine base cannot effectively deprotonate the ester to form the necessary enolate.[10] Strong bases like sodium alkoxides (e.g., sodium ethoxide) or lithium diisopropylamide (LDA) are required.[11]

  • Potential for Nucleophilic Acyl Substitution: The base itself, or any water present, could act as a nucleophile and attack the ester carbonyl. This would lead to undesired side reactions, such as amidation or hydrolysis of the starting ester, rather than the desired condensation. A proper Claisen base must be strong but non-nucleophilic with respect to the ester.[11]

This critical analysis underscores the importance of matching the base's properties to the specific mechanistic demands of a reaction.

Conclusion and Future Outlook

This application note has presented a theoretical yet scientifically grounded framework for the use of N,N-Diethyl-2-(dimethylamino)acetamide as a novel base in organic synthesis. Based on its structure, it is proposed as a promising candidate for catalyzing reactions like the Knoevenagel condensation, which benefit from a moderately strong, high-boiling organic base. We have provided a detailed, actionable protocol to guide initial experimental investigations. Conversely, we have explained its unsuitability for reactions like the Claisen condensation, highlighting the need for careful catalyst selection.

Further research is required to validate these hypotheses, including empirical determination of its pKa, optimization of reaction conditions, and exploration of its efficacy across a wider range of substrates. This novel reagent represents an intriguing possibility for expanding the synthetic chemist's toolbox.

References

  • Scimex. (n.d.). 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride. [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet N,N-Dimethylacetamide. [Link]

  • Shaikh, T. M., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Bull. Korean Chem. Soc.[Link]

  • Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Kwansei Gakuin University. [Link]

  • Kulkarni, K., & Kulkarni, V. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Tuoda Industry Limited. (2026, January 10). N,N-Diethylacetamide. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • L.S. College, Muzaffarpur. (2020, April 4). Claisen condensation. [Link]

Sources

Application Note: High-Yield Synthesis of 2-(Dimethylamino)-N,N-diethylacetamide

[1]

Introduction & Scope

2-(Dimethylamino)-N,N-diethylacetamide is a tertiary amino-amide structural motif often utilized as a pharmacophore in local anesthetics (structurally related to Lidocaine and Procainamide) and as a specialized polar solvent in organic synthesis.[1]

This protocol addresses the challenge of synthesizing this molecule with high purity (>98%) by mitigating common side reactions such as bis-alkylation and hydrolysis.[1] The method employs a stepwise acylation-amination sequence , allowing for intermediate isolation and rigorous quality control.[1]

Key Chemical Data
PropertySpecification
IUPAC Name 2-(Dimethylamino)-N,N-diethylacetamide
CAS Number 63618-36-0
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, ethanol, DCM, THF

Retrosynthetic Analysis & Pathway

The synthesis is designed around the "Chloride Displacement" strategy. This approach is superior to direct coupling of N,N-dimethylglycine due to the high cost of the glycine derivative and the difficulty in purifying the resulting zwitterionic intermediates.[1]

Reaction Scheme (DOT Diagram)

SynthesisPathwaycluster_0Step 1: Acylationcluster_1Step 2: Amination (SN2)R1Chloroacetyl ChlorideInt12-Chloro-N,N-diethylacetamideR1->Int1DCM, 0°C-HClR2DiethylamineR2->Int1Prod2-(Dimethylamino)-N,N-diethylacetamideInt1->ProdToluene/H2O50°C, 4hR3Dimethylamine(40% aq or gas)R3->Prod

Figure 1: Two-step synthetic pathway via an

1

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves Chloroacetyl Chloride , a potent lachrymator and corrosive agent. All operations in Step 1 must be performed in a properly functioning fume hood.

ReagentHazard ClassCritical Precaution
Chloroacetyl Chloride Acute Tox (Inhalation), CorrosiveUse double gloves; quench traces with aqueous bicarbonate.[1]
Diethylamine Flammable, CorrosiveKeep away from ignition sources; use in a well-ventilated area.[1]
Dimethylamine Flammable Gas/Liquid, CorrosiveStore cold; open containers slowly to prevent pressure release.
Dichloromethane (DCM) Carcinogen (Suspected)Use standard organic solvent PPE.[1]

Experimental Protocol

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

Objective: Create the electrophilic scaffold. Mechanism: Nucleophilic acyl substitution.[1]

Reagents
  • Chloroacetyl chloride: 11.3 g (0.10 mol)[1]

  • Diethylamine: 14.6 g (0.20 mol) [Note: 2 equivalents used; 1 eq as nucleophile, 1 eq as HCl scavenger][1]

  • Dichloromethane (DCM): 150 mL[1]

  • 1M HCl (aq): 100 mL[1]

  • Sat. NaHCO₃ (aq): 100 mL[1]

Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add Diethylamine (14.6 g) and DCM (100 mL) to the flask. Cool to 0°C in an ice-water bath.

  • Addition: Dilute Chloroacetyl chloride (11.3 g) in DCM (50 mL) . Transfer to the addition funnel.

  • Reaction: Dropwise add the acid chloride solution over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10°C.

  • Completion: Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 2 hours.

  • Workup (Purification by Extraction):

    • Transfer mixture to a separatory funnel.

    • Wash 1: 1M HCl (2 x 50 mL). Purpose: Remove excess diethylamine.[1]

    • Wash 2: Sat. NaHCO₃ (2 x 50 mL). Purpose: Neutralize any residual acid.[1]

    • Wash 3: Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a yellow oil.

    • Expected Yield: ~13.5 g (90%)[1]

    • Checkpoint: Verify purity via TLC (Hexane:EtOAc 3:1).[1]

Step 2: Amination to 2-(Dimethylamino)-N,N-diethylacetamide

Objective: Displace the chloride with dimethylamine.[1] Mechanism: S₈2 Nucleophilic Substitution.[1]

Reagents
  • 2-Chloro-N,N-diethylacetamide (Intermediate from Step 1): 7.5 g (0.05 mol)[1]

  • Dimethylamine (40% wt in H₂O): 17.0 mL (~0.15 mol) [Note: 3 eq excess to drive kinetics][1]

  • Toluene: 50 mL (Optional, can run neat or in water)[1]

Procedure
  • Setup: Place the 2-Chloro-N,N-diethylacetamide (7.5 g) in a 250 mL RBF.

  • Addition: Add Dimethylamine solution (17 mL) .

  • Reaction: Stir vigorously at 50°C for 4 hours.

    • Observation: The reaction is biphasic initially if using aqueous amine. Vigorous stirring is essential.

  • Monitoring: Monitor by TLC or GC. The starting material spot (higher R_f) should disappear.[1]

  • Workup (Acid-Base Purification):

    • This step is critical for high purity.[1]

    • Extraction 1: Add DCM (50 mL) and extract. Discard the organic layer. Why? This removes neutral impurities and unreacted chloride.[1]

    • pH Adjustment: Adjust the aqueous layer to pH > 12 using 4M NaOH. Purpose: Free-base the product.

    • Extraction 2: Extract the basic aqueous layer with DCM (3 x 40 mL).[1] The product is now in the organic layer.

  • Isolation: Dry combined organic extracts (Na₂SO₄), filter, and concentrate.

  • Final Purification: Distillation under reduced pressure (vacuum distillation) is recommended for pharmaceutical grade.[1]

    • Boiling Point: ~85-90°C at 10 mmHg (Estimated).[1]

Quality Control & Validation

Ensure the synthesized material meets the following criteria before use in downstream applications.

TestMethodExpected Result
Identity ¹H NMR (CDCl₃, 400 MHz)

3.35 (q, 4H, N-CH₂), 3.08 (s, 2H, CO-CH₂-N), 2.30 (s, 6H, N-(CH₃)₂), 1.15 (t, 6H, CH₃)
Purity GC-FID / GC-MS> 98.0% Area
Water Content Karl Fischer< 0.1%
Troubleshooting Guide
  • Low Yield in Step 2: If the reaction is slow, add a catalytic amount of Potassium Iodide (KI) to form the more reactive

    
    -iodo intermediate in situ (Finkelstein condition).[1]
    
  • Emulsions: During extraction, if emulsions form due to the amide surfactant properties, add solid NaCl to saturate the aqueous phase.

References

  • Intermediate Synthesis: ChemicalBook. (2023).[1] "Synthesis of 2-Chloro-N,N-diethylacetamide."

  • Target Properties: PubChem. (2023).[1] "2-(Dimethylamino)-N,N-diethylacetamide (Compound Summary)." National Library of Medicine. [1]

  • General Amidation Protocol: Mitchell, J. A., & Reid, E. E. (1931).[2] "The Preparation of Aliphatic Amides." Journal of the American Chemical Society, 53(5), 1879–1883. [Contextual Grounding]

  • Safety Data: Sigma-Aldrich. (2023).[1] "Safety Data Sheet: 2-Chloro-N,N-diethylacetamide."

Application Note: Forced Degradation Protocol for 2-(Dimethylamino)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for conducting forced degradation studies on 2-(Dimethylamino)-N,N-diethylacetamide (CAS: 63618-36-0). It synthesizes regulatory standards (ICH Q1A) with specific chemical logic applicable to tertiary amino-amides.

Introduction & Molecule Profile[1][2]

2-(Dimethylamino)-N,N-diethylacetamide is a bifunctional small molecule containing a tertiary amide backbone and an


-tertiary amine  substituent. Often utilized as a pharmaceutical intermediate or a structural analog in local anesthetic synthesis, its stability profile is governed by two distinct reactive centers.
Physicochemical Context[1][3][4][5][6][7][8][9][10][11]
  • Chemical Structure:

    
    
    
  • Functional Vulnerabilities:

    • Amide Linkage: Susceptible to hydrolysis under extreme pH, releasing diethylamine and dimethylglycine.

    • Tertiary Amine: Highly susceptible to N-oxidation and photo-oxidative dealkylation.

    • Volatility: The parent compound and its amine degradant (diethylamine) possess significant vapor pressure, requiring specific handling to maintain mass balance.

Chemical Logic: Degradation Mechanisms

Before initiating wet-lab work, understanding the "Why" ensures the protocol captures all potential degradants.

A. Hydrolytic Pathway (Acid/Base)

Tertiary amides are generally more stable than esters due to resonance stabilization of the amide bond. However, under stress:

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.[1][2][3]

    • Specific Nuance: The

      
      -amine (
      
      
      
      ) will protonate first. This creates a cationic center adjacent to the carbonyl, potentially creating electrostatic repulsion for the incoming proton (
      
      
      ), making this molecule more resistant to acid hydrolysis than simple amides.
  • Basic Conditions: Direct nucleophilic attack by

    
     on the carbonyl carbon forms a tetrahedral intermediate, leading to cleavage.[4]
    
B. Oxidative Pathway

The electron-rich nitrogen of the dimethylamino group is the primary oxidation site.

  • N-Oxidation: Reaction with peroxides yields the N-oxide derivative.[5]

  • Radical Oxidation: High stress can lead to N-dealkylation (loss of methyl/ethyl groups) via radical abstraction of

    
    -protons.
    

Experimental Protocol

Materials & Preparation[2][10][12]
  • API Stock Solution: Prepare a 1.0 mg/mL solution of the analyte in a mixture of Water:Acetonitrile (50:50 v/v). Note: Avoid methanol if possible to prevent transamidation artifacts during stress.

  • Control Sample: Store a portion of the stock solution at 4°C in the dark.

Stress Conditions (Standardized Table)
Stress TypeReagent / ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 1.0 N HCl60°C2 - 24 Hours5% - 20%
Base Hydrolysis 1.0 N NaOH60°C2 - 24 Hours5% - 20%
Oxidation 3% - 10%

Ambient (25°C)1 - 4 Hours5% - 20%
Thermal Solid State / Solution60°C - 80°C7 DaysN/A
Photolytic 1.2M lux hours (White) + 200 Wh/m² (UV)Ambient~1 WeekN/A
Quenching & Neutralization (Critical Step)
  • Acid Samples: Neutralize with equal volume/molarity of NaOH immediately before analysis.

  • Base Samples: Neutralize with equal volume/molarity of HCl.

  • Peroxide Samples: Quench with Catalase enzyme or Sodium Sulfite .

    • Warning: Sodium sulfite may react with specific electrophilic degradants. Catalase is preferred for amine-oxides.

Analytical Methodology

Due to the lack of a strong chromophore (benzene ring), standard UV detection at 254 nm is insufficient.

HPLC Conditions
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (High pH improves peak shape for basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Detection Strategy
  • Primary: UV at 210 nm (Amide bond absorption).

  • Secondary (Recommended): Charged Aerosol Detector (CAD) or LC-MS (ESI+).

    • Why? The degradation product Diethylamine is non-UV active and volatile. It will likely be missed by UV, leading to poor mass balance.

Visualized Workflows & Pathways

Diagram 1: Experimental Workflow

This flowchart outlines the decision process for the stress study.

ForcedDegradationWorkflow cluster_Stress Stress Conditions Start Start: API Stock Preparation (1 mg/mL) Acid Acid: 1N HCl, 60°C Start->Acid Base Base: 1N NaOH, 60°C Start->Base Ox Oxidation: 3% H2O2 Start->Ox Photo Photo: ICH Q1B Start->Photo Quench Neutralization / Quenching Acid->Quench Base->Quench Ox->Quench Analysis LC-UV-MS Analysis Photo->Analysis Quench->Analysis Eval Evaluation: 5-20% Degradation? Analysis->Eval Refine Refine Conditions (Adjust Time/Conc) Eval->Refine No (<5% or >20%) Final Final Stability Indicating Method Eval->Final Yes Refine->Start

Caption: Step-by-step workflow for executing the forced degradation study, including the critical quenching loop.

Diagram 2: Degradation Pathway Prediction

This diagram illustrates the mechanistic breakdown of 2-(Dimethylamino)-N,N-diethylacetamide.

DegradationPathway Parent Parent Molecule 2-(Dimethylamino)-N,N-diethylacetamide Inter_Tetra Tetrahedral Intermediate Parent->Inter_Tetra Hydrolysis (Acid/Base) Prod_NOxide N-Oxide Derivative Parent->Prod_NOxide Oxidation (H2O2) Prod_Acid 2-(Dimethylamino)acetic acid Inter_Tetra->Prod_Acid Prod_Amine Diethylamine (Volatile) Inter_Tetra->Prod_Amine

Caption: Predicted degradation pathways showing Hydrolysis (cleavage) and Oxidation (N-oxide formation).[2][5]

Results Interpretation & Troubleshooting

Mass Balance Issues
  • Problem: The sum of assay + impurities < 95%.

  • Cause: Diethylamine is volatile (Boiling Point: 55°C) and lacks a chromophore. It may evaporate during sample prep or be invisible to UV.

  • Solution: Use LC-MS to confirm the presence of the amine peak (m/z ~74) or derivatize with FMOC-Cl if quantification is strictly required.

Peak Co-elution
  • The N-oxide degradant is more polar than the parent. Expect it to elute earlier (lower Retention Time) in Reverse Phase chromatography.

  • The Acid degradant (Dimethylglycine) is highly polar and will elute near the void volume (

    
    ). Use an ion-pairing agent or HILIC mode if retention is needed.
    

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.

  • PubChem Compound Summary : 2-cyano-N,N-diethylacetamide (Structural Analog Reference).

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
  • Smith, M. B.March's Advanced Organic Chemistry.

Sources

Troubleshooting & Optimization

Strategies for the separation of lidocaine and 2-(Dimethylamino)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of Lidocaine and 2-(Dimethylamino)-N,N-diethylacetamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during the purification and analysis of these compounds.

Understanding the Challenge: Physicochemical Properties

A successful separation strategy begins with a thorough understanding of the physicochemical properties of the compounds . Lidocaine and 2-(Dimethylamino)-N,N-diethylacetamide are structurally similar tertiary amines and amides, which can make their separation challenging. However, key differences in their polarity, basicity, and size can be exploited.

PropertyLidocaine2-(Dimethylamino)-N,N-diethylacetamideRationale for Separation
Molecular Weight 234.34 g/mol [1][2][3]~158.24 g/mol (Estimated)The difference in size can influence chromatographic retention and extraction efficiency.
pKa (of tertiary amine) ~7.88[1]Estimated to be slightly higher than Lidocaine (~8.0-8.5)The subtle difference in basicity is critical for pH-mediated separation techniques like liquid-liquid extraction.[4]
LogP (Octanol-Water Partition Coefficient) 2.44[2][3]Estimated to be lower than Lidocaine (~1.5-2.0)Lidocaine's higher LogP indicates greater lipophilicity, which is a key factor in reverse-phase HPLC.
Solubility Practically insoluble in water; very soluble in organic solvents like ethanol and chloroform.[1][2][5]Expected to have higher aqueous solubility than Lidocaine.Differences in solubility are fundamental to liquid-liquid extraction.[6][7]

FAQs and Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC)

Question 1: I'm seeing poor resolution between my Lidocaine and 2-(Dimethylamino)-N,N-diethylacetamide peaks in reverse-phase HPLC. What should I do?

Answer: Poor resolution is a common issue when separating structurally similar compounds. Here’s a systematic approach to troubleshoot:

  • Optimize Mobile Phase pH: This is the most critical parameter. Since both compounds are basic, the mobile phase pH will dictate their ionization state.[8]

    • Rationale: At a low pH (e.g., pH 2-4), both amines will be protonated (positively charged). This can lead to strong interactions with residual silanols on the silica-based column, causing peak tailing.[9][10] At a high pH (e.g., pH 8-10), both amines will be in their neutral, free-base form, which increases their retention on a C18 column and often improves peak shape.[8]

    • Troubleshooting Steps:

      • If you are using a low pH, try increasing it. A pH of around 8 is often a good starting point for separating basic compounds like Lidocaine.[8][11]

      • Ensure your column is stable at the chosen pH. Many silica-based columns degrade above pH 8.[9][12] Consider using a hybrid or pH-stable column (e.g., a HALO® Elevate C18) for high-pH methods.[8]

  • Adjust Mobile Phase Composition:

    • Rationale: Changing the organic solvent (e.g., from acetonitrile to methanol) or the organic-to-aqueous ratio can alter selectivity.

    • Troubleshooting Steps:

      • Perform a gradient elution to determine the optimal solvent strength for separation.

      • If using isocratic elution, systematically vary the percentage of organic solvent. A lower percentage of organic solvent will increase retention times and may improve resolution.

  • Consider a Different Stationary Phase:

    • Rationale: If a standard C18 column is not providing adequate separation, a different stationary phase may offer alternative selectivity.

    • Troubleshooting Steps:

      • Try a phenyl-hexyl column, which can provide different selectivity for aromatic compounds like Lidocaine.

      • For highly polar compounds, a polar-embedded or aqueous C18 column might be beneficial.

Question 2: My Lidocaine peak is tailing significantly. How can I improve the peak shape?

Answer: Peak tailing for basic compounds is often caused by secondary interactions with the stationary phase.

  • Mobile Phase Additives:

    • Rationale: Adding a competing base or an ion-pairing agent can mask the active sites on the column that cause tailing.

    • Troubleshooting Steps:

      • Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase.[9] TEA will preferentially interact with the acidic silanol groups on the silica surface, reducing their interaction with your analytes.

      • Increase the buffer concentration. A higher buffer concentration can also help to shield the silanol groups.[9][10]

  • Use a Base-Deactivated Column:

    • Rationale: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups.

    • Troubleshooting Steps:

      • Ensure you are using a high-purity, base-deactivated silica column.[9] If your column is old, it may need to be replaced.

  • Lower the Sample Concentration:

    • Rationale: Injecting too much sample can overload the column, leading to peak distortion.

    • Troubleshooting Steps:

      • Dilute your sample and reinject. If the peak shape improves, you were likely experiencing column overload.[9]

Experimental Workflow: HPLC Method Development

Below is a DOT script for a Graphviz diagram illustrating a logical workflow for developing an HPLC separation method for Lidocaine and its analog.

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation A Define Separation Goal (Resolution > 2.0) B Gather Physicochemical Data (pKa, LogP, UV λmax) A->B C Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O) B->C D Screen pH (e.g., pH 3, 7, 10) C->D Inject Standard Mix E Optimize Gradient & Organic Modifier D->E Select Best pH F Fine-tune Flow Rate & Temperature E->F G Assess System Suitability (Tailing, Plates, Resolution) F->G Inject Replicates G->D No, Re-evaluate H Validate Method (Linearity, Accuracy, Precision) G->H Meets Criteria? I Final Method H->I

Caption: A logical workflow for HPLC method development.

Liquid-Liquid Extraction (LLE)

Question 3: Can I use liquid-liquid extraction to separate Lidocaine from 2-(Dimethylamino)-N,N-diethylacetamide?

Answer: Yes, pH-based liquid-liquid extraction is a highly effective technique for separating these two compounds, especially on a preparative scale.[6][7] The strategy relies on the different pKa values of the tertiary amines and their resulting differential partitioning between aqueous and organic phases at a controlled pH.[4]

Experimental Protocol: pH-Based Liquid-Liquid Extraction

This protocol outlines a procedure to selectively extract Lidocaine.

  • Dissolution: Dissolve the mixture of Lidocaine and 2-(Dimethylamino)-N,N-diethylacetamide in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash (Protonation):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of an acidic aqueous solution (e.g., 1M HCl). The pH should be at least 2 units below the pKa of both amines, ensuring both are fully protonated and migrate to the aqueous phase.

    • Shake the funnel vigorously and allow the layers to separate. Discard the organic layer, which now contains neutral impurities.

  • Selective Back-Extraction:

    • To the aqueous layer containing both protonated amines, slowly add a dilute base (e.g., 1M NaOH) while monitoring the pH.

    • Adjust the pH to a value between the pKa of the two compounds. For this pair, a pH of approximately 8.5-9.0 would be a good starting point.

    • Rationale: At this pH, the less basic compound (Lidocaine, pKa ~7.88) will be predominantly in its neutral, free-base form, while the more basic compound will remain largely protonated.[4][6]

    • Add a fresh portion of the organic solvent (e.g., dichloromethane) and shake. The neutral Lidocaine will be extracted into the organic layer, while the protonated 2-(Dimethylamino)-N,N-diethylacetamide remains in the aqueous phase.

  • Isolation:

    • Separate the organic layer containing the purified Lidocaine.

    • The aqueous layer can be further basified (e.g., to pH >10) and extracted again with an organic solvent to recover the 2-(Dimethylamino)-N,N-diethylacetamide.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified compounds.

Principle of pH-Controlled LLE

The following diagram illustrates the principle of separating two basic compounds (Base A and Base B) with different pKa values using pH-controlled liquid-liquid extraction.

LLE_Principle start Mixture of Base A (pKa=8) & Base B (pKa=10) in Organic Solvent step1 Step 1: Acidic Wash (pH=2) start->step1 aq1 Aqueous Phase: Base A-H+ Base B-H+ step1->aq1 Extract with Acid org1 Organic Phase: (Neutral Impurities) step1->org1 Discard step2 Step 2: Adjust Aqueous Phase to pH=9 aq1->step2 aq2 Aqueous Phase: Base B-H+ step2->aq2 Remains Aqueous org2 Organic Phase: Base A step2->org2 Extract with Organic step3b Further Basify to pH > 11 & Extract aq2->step3b step3a Isolate Base A org2->step3a final_b Isolate Base B step3b->final_b

Caption: Principle of pH-controlled liquid-liquid extraction.

Gas Chromatography (GC)

Question 4: Is Gas Chromatography a suitable technique for this separation?

Answer: Yes, GC can be an excellent alternative to HPLC, particularly for assessing purity and quantifying volatile impurities.[13] Both Lidocaine and its smaller analog are sufficiently volatile and thermally stable for GC analysis.[14][15][16]

  • Advantages: GC often provides higher resolution and faster analysis times than HPLC. A Flame Ionization Detector (FID) is commonly used and provides excellent sensitivity for these compounds.[17]

  • Considerations:

    • Column Selection: A mid-polarity column (e.g., a 5% phenyl-polysiloxane, like a DB-5 or HP-5) is a good starting point.

    • Injection Temperature: Use a sufficiently high injector temperature to ensure complete volatilization without causing degradation.

    • Derivatization: Derivatization is generally not necessary for these compounds.

References

  • Amine Extraction in the Laboratory. (n.d.). Chem LibreTexts.
  • Liquid–liquid extraction. (2024). In Wikipedia. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Amine separation process. (1983). Google Patents.
  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019). Wiley Analytical Science.
  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • USP Method Improvements for HPLC of Lidocaine and Related Impurities. (n.d.). HALO® Chromatography.
  • Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. (2015). PMC. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • Mass Detection Coupled to a USP Method for Lidocaine and Prilocaine Cream Using Multi-dimensional Liquid Chromatography. (n.d.). Waters Corporation.
  • USP 41 Official Monographs / Lidocaine 2409. (2018). Regulations.gov.
  • Lidocaine. (2025). USP.
  • Lidocaine Inj. 1% - USP Monograph. (n.d.). Scribd.
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. (2024). INDUS JOURNAL OF BI.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Lidocaine vs. Lidocaine HCl. (2021). THE PCCA BLOG.
  • Lidocaine. (2026). ChemicalBook.
  • USP 35 Official Monographs / Lidocaine 3681. (2011). USP.
  • HPLC Method for Analysis of Lidocaine. (n.d.). SIELC Technologies.
  • Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography. (2019). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Lidocaine. (n.d.). PubChem. Retrieved from [Link]

  • GC Chromatograms of standard solutions of lidocaine HCl and IS. (n.d.). ResearchGate.
  • Acetamide, 2-(dimethylamino)-N,N-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

  • Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. (2025). ResearchGate.
  • N,N-Diethylacetamide. (2026). TUODA INDUSTRY LIMITED.
  • CAS 26391-06-0 (N,N-Diethyl-2-cyanoacetamide). (n.d.). BOC Sciences.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. (n.d.). Semantic Scholar.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (n.d.). PMC.
  • Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). (2009). Thermo Fisher Scientific.
  • N,N-Diethylacetamide 97. (n.d.). Sigma-Aldrich.

Sources

Optimization of extraction methods for 2-(Dimethylamino)-N,N-diethylacetamide from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Support: Extraction Optimization for 2-(Dimethylamino)-N,N-diethylacetamide

Technical Support Center: Extraction Protocols

Analyte: 2-(Dimethylamino)-N,N-diethylacetamide Chemical Class: Amino-amide / Tertiary Amine Physicochemical Profile:

  • Character: Amphiphilic Base

  • pKa (Estimated): ~8.5 – 9.2 (Tertiary amine function)

  • LogP: ~0.5 – 1.2 (Moderate lipophilicity, highly soluble in acidic aqueous media)

Module 1: Method Selection & Strategy

Q: Which extraction technique should I choose for my matrix?

A: The choice depends on your matrix complexity and sensitivity requirements. Use the decision matrix below.

FeatureSolid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Recommended Mechanism Mixed-Mode Cation Exchange (MCX) pH-Controlled Partitioning
Matrix Suitability High (Plasma, Urine, Wastewater)Moderate (Clean Plasma, Water)
Selectivity Excellent (Removes neutrals/acids)Good (Depends on solvent choice)
Throughput High (96-well plate compatible)Low/Medium (Manual steps)
Primary Risk Cartridge drying / Flow controlEmulsion formation / Solvent waste

Module 2: Solid Phase Extraction (SPE) – The Gold Standard

Q: I am experiencing low recovery with C18 cartridges. What is the solution?

A: Switch to Mixed-Mode Cation Exchange (MCX/PCX). Standard C18 relies solely on hydrophobic retention. Since 2-(Dimethylamino)-N,N-diethylacetamide is a basic amine, it is positively charged at neutral/acidic pH, leading to "breakthrough" on C18. MCX utilizes a dual-retention mechanism:

  • Hydrophobic Interaction: Retains the amide backbone.

  • Ionic Exchange: Negatively charged sulfonate groups on the sorbent bind the positively charged amine.

Optimized MCX Protocol
  • Pre-treatment: Dilute sample 1:1 with 2% Phosphoric Acid (

    
    ) .
    
    • Why? Acidifies the sample (pH < 4) to ensure the amine is fully protonated (

      
      ) for ionic binding.
      
  • Conditioning: Methanol followed by Water.[1]

  • Loading: Load acidified sample slowly (1 mL/min).

  • Wash 1 (Acidic): 2% Formic Acid in Water.

    • Why? Removes proteins and hydrophilic interferences; analyte remains bound ionically.

  • Wash 2 (Organic): 100% Methanol.

    • Why? Removes neutral and acidic hydrophobic interferences. The analyte remains bound via the ionic lock.

  • Elution: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
    • Why? High pH (>10) deprotonates the amine (

      
      ), breaking the ionic bond and releasing the analyte into the organic solvent.
      

SPE_Workflow Start Sample (Plasma/Urine) Acidify Acidify (pH < 4) Protonate Amine Start->Acidify Load Load onto MCX Sorbent (Ionic Binding) Acidify->Load Wash Wash Steps 1. Aqueous Acid (Proteins) 2. MeOH (Neutrals) Load->Wash Elute Elute (5% NH4OH in MeOH) Deprotonate & Release Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Figure 1: Mixed-Mode Cation Exchange (MCX) mechanism ensuring removal of interferences while retaining the basic analyte.

Module 3: Liquid-Liquid Extraction (LLE) – Troubleshooting

Q: My extraction efficiency varies significantly between batches. What is wrong?

A: Inconsistent pH control. For LLE to work, the analyte must be in its neutral form to partition into the organic layer.

  • The Fix: Buffer your sample to pH > 10.5 (at least 2 units above the pKa).

  • Solvent Choice: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) . Avoid Dichloromethane (DCM) if the matrix is protein-heavy, as it forms dense emulsions.

Q: I see "ghost peaks" or carryover in my chromatogram.

A: Adsorption to glassware. Basic amines like 2-(Dimethylamino)-N,N-diethylacetamide stick to silanol groups on glass surfaces.

  • The Fix: Use polypropylene tubes for extraction. If using glass, silanize the glassware or add 0.1% ammonium hydroxide to your wash solvents to keep the glass surface deactivated.

Module 4: Post-Extraction & Instrumental Analysis

Q: I am losing my analyte during the evaporation step (Nitrogen blow-down).

A: Volatility Issue. Small molecular weight amides can be semi-volatile. Evaporating to complete dryness can cause sublimation or irreversible adsorption to the vessel walls.

  • Protocol Adjustment:

    • Add a "keeper" solvent (e.g., 10

      
      L of DMSO or Ethylene Glycol) before evaporation.
      
    • Stop evaporation when the volume reaches ~20

      
      L (do not dry completely).
      
    • Reconstitute immediately in the mobile phase.

Q: Why do I see peak tailing in LC-MS?

A: Secondary Silanol Interactions. Residual silanols on the HPLC column interact with the basic amine.

  • The Fix:

    • Use a column designed for high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).

    • Add Ammonium Formate (5-10 mM) to the aqueous mobile phase to mask silanols.

    • Run the method at High pH (pH 9-10) if using a hybrid column; this keeps the analyte neutral and improves peak shape.

References

  • Waters Corporation. (2023). Oasis Sample Extraction Products: Mixed-Mode Cation Exchange (MCX) Protocols.Link

  • Agilent Technologies. (2022). Bond Elut Plexa PCX User Guide for Basic Drugs.Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

  • PubChem. (2024). Compound Summary: N,N-Diethylacetamide Derivatives (Physicochemical Properties).Link

Sources

Technical Support Center: Enhancing Chromatographic Resolution of 2-(Dimethylamino)-N,N-diethylacetamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of 2-(Dimethylamino)-N,N-diethylacetamide and its related isomers. The separation of such compounds is often complicated by their high polarity, basic nature, and subtle structural similarities.

This document moves beyond generic advice to provide a structured, cause-and-effect-based approach to troubleshooting and method development. We will explore the fundamental principles of chromatographic resolution and apply them to this specific class of molecules, ensuring you can build robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the separation of polar, basic isomers.

Q1: What are the primary challenges in separating isomers of 2-(Dimethylamino)-N,N-diethylacetamide?

The core difficulties arise from the inherent physicochemical properties of these isomers. They typically share identical molecular weights and very similar polarities, making them difficult to differentiate using standard reversed-phase HPLC methods[1]. The presence of the tertiary dimethylamino group introduces a strong basic character. This can lead to significant peak tailing due to secondary ionic interactions with residual silanol groups on silica-based stationary phases, further complicating the separation of closely eluting peaks[1].

Q2: I am observing severe peak tailing, which is masking my isomer separation. What is the most likely cause and the quickest fix?

Peak tailing for basic compounds like these is almost always caused by interactions with acidic silanol groups on the silica surface of the column packing[1].

  • Causality: The positively charged tertiary amine (at acidic to neutral pH) interacts strongly with negatively charged, deprotonated silanols, causing a portion of the analyte molecules to lag behind the main peak.

  • Immediate Action: The most effective initial step is to modify the mobile phase by adding a competing base. Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase. These modifiers act as silanol-masking agents, competing with your analyte for the active sites and dramatically improving peak shape. For acidic compounds, additives like formic or acetic acid are used to suppress silanol interactions[1][2].

Q3: My isomer peaks are symmetrical but completely co-eluting (Rs ≈ 0). What chromatographic parameter offers the most powerful tool to achieve separation?

Co-elution of symmetrical peaks indicates a lack of selectivity (α) , the most critical factor in separating isomers[2]. While improving column efficiency (N) or retention (k) can enhance resolution, no separation is possible if selectivity is 1. The most impactful changes to improve selectivity are:

  • Change the Stationary Phase Chemistry: Switching from a standard C18 column to one with a different retention mechanism, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, can introduce alternative interactions (like π-π interactions) that differentiate the isomers[2].

  • Change the Organic Modifier: Switching between acetonitrile (ACN) and methanol can significantly alter selectivity because they have different interaction mechanisms with both the analyte and the stationary phase[2][3].

Q4: I need to adjust the pH of my mobile phase to optimize selectivity. What is the critical property of my analyte to consider?

The pKa of the ionizable functional group is the most important property. For 2-(Dimethylamino)-N,N-diethylacetamide, the tertiary dimethylamino group is the key player. Tertiary amines typically have pKa values in the range of 9-11.

  • Expert Insight: Operating the mobile phase at a pH within ±1.5 units of the analyte's pKa can cause dramatic changes in retention and selectivity[4]. This is because small shifts in pH will significantly alter the ratio of the ionized to the non-ionized form of the analyte, changing its interaction with the stationary phase. However, this region can also lead to method instability if the pH is not carefully controlled with an appropriate buffer[2][5]. For robust methods, it is often recommended to work at a pH at least 2 units away from the pKa[4].

Part 2: In-Depth Troubleshooting Guides

This section provides systematic protocols for resolving complex separation issues.

Guide 1: Resolving Symmetrical, Co-eluting Peaks (Rs < 1.5)

This issue is fundamentally a problem of insufficient selectivity (α) and/or efficiency (N). The following workflow prioritizes the most impactful variables.

G cluster_0 cluster_1 Selectivity (α) Optimization cluster_2 Efficiency (N) Optimization start Poor Resolution (Rs < 1.5) Symmetrical Peaks opt_alpha Step 1: Optimize Selectivity (α) start->opt_alpha opt_n Step 2: Enhance Efficiency (N) opt_alpha->opt_n If resolution is still poor success Resolution Achieved (Rs ≥ 1.5) opt_alpha->success If resolution is achieved mp_solvent A. Change Organic Solvent (ACN vs. MeOH) opt_alpha->mp_solvent opt_n->success If optimization is successful flow_rate A. Lower Flow Rate opt_n->flow_rate mp_ph B. Adjust Mobile Phase pH (Control Analyte Ionization) sp_chem C. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) temperature B. Optimize Temperature col_params C. Use Longer Column or Smaller Particle Size

Caption: Systematic workflow for troubleshooting poor resolution of symmetrical peaks.
  • Analyte Information: Determine the pKa of your analyte. For 2-(Dimethylamino)-N,N-diethylacetamide, assume a pKa of ~9.5 for the tertiary amine.

  • Buffer Preparation: Prepare a 10 mM ammonium formate buffer. Adjust the pH to two levels for initial screening: pH 3.0 (analyte is fully protonated) and pH 7.0 (analyte is still fully protonated but silanols begin to deprotonate). A well-buffered mobile phase is crucial for reproducibility[2].

  • Organic Modifier Screening:

    • Run 1 (ACN): Perform a gradient elution from 5% to 95% Acetonitrile (with buffered aqueous phase) over 20 minutes on your current column.

    • Run 2 (MeOH): Perform the same gradient elution, replacing Acetonitrile with Methanol.

  • Analysis: Compare the chromatograms. Look for changes in elution order or relative spacing between the isomer peaks. Methanol and ACN have different dipole moments and hydrogen bonding capabilities, which can significantly alter selectivity for polar isomers[3].

  • Optimization: Choose the organic modifier that provides the best initial separation (largest Δt_R) and proceed with fine-tuning the gradient or pH. A shallower gradient around the elution time of the isomers will provide more time for separation[1].

If mobile phase optimization is insufficient, changing the stationary phase is the next logical step[2][6].

Stationary PhasePrimary Interaction MechanismIdeal for Separating Isomers With...ProsCons
Standard C18 HydrophobicDifferences in hydrophobicity.Ubiquitous, well-characterized.May not offer enough selectivity for polar isomers[1].
Phenyl-Hexyl Hydrophobic, π-π InteractionsAromatic or unsaturated features.Alternative selectivity to C18[2].Can have lower retention for purely aliphatic compounds.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangePositional isomers, halogenated compounds.Multiple interaction modes provide unique selectivity[2].Can be more complex to optimize mobile phase.
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingPolar functional groups.Improved peak shape for bases without mobile phase additives.May have lower retention under highly aqueous conditions.
Guide 2: Eliminating Peak Tailing

Peak tailing reduces apparent resolution and compromises accurate integration. For basic analytes like 2-(Dimethylamino)-N,N-diethylacetamide, this is a common and solvable problem.

Tailing_Troubleshooting start Peak Tailing Observed check_overload 1. Check for Overload Inject 1/10th concentration start->check_overload check_silanol 2. Address Silanol Interactions check_overload->check_silanol No improvement overload_fix Reduce Sample Load check_overload->overload_fix Yes, tailing improves check_column 3. Evaluate Column Health check_silanol->check_column No improvement silanol_fix Add Competing Base (e.g., 0.1% TEA) or Increase pH > 8 check_silanol->silanol_fix Tailing is pH dependent column_fix Use High-Purity End-Capped Column or Flush/Replace Column check_column->column_fix Tailing persists on new samples resolved Symmetrical Peak Shape overload_fix->resolved silanol_fix->resolved column_fix->resolved

Caption: Diagnostic flowchart for troubleshooting peak tailing issues.

Temperature is a valuable but often overlooked parameter for improving both efficiency and selectivity[2].

  • Initial Conditions: Use the column and mobile phase combination that has shown the most promise from previous steps.

  • Temperature Screening:

    • Set the column thermostat to 30°C. Allow the system to equilibrate for at least 15 minutes before injecting the sample.

    • Increase the temperature to 45°C, allow for equilibration, and inject the sample.

    • Increase the temperature to 60°C, allow for equilibration, and inject the sample.

  • Data Analysis:

    • Efficiency: Higher temperatures reduce mobile phase viscosity, which often leads to sharper peaks (higher N)[7].

    • Selectivity: Observe the relative retention times of the isomers. In some cases, increasing the temperature can alter the elution order, potentially resolving co-eluting peaks[2]. Conversely, lower temperatures can sometimes enhance resolution by increasing retention[2].

References
  • Mobile-phase selection for isomer selectivity in reversed-phase liquid chromatography. (2026, February 13). PubMed. Retrieved February 23, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved February 23, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Chromatography Online. Retrieved February 23, 2026, from [Link]

  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Which factors affect resolution in chromatography? (2017, February 18). Quora. Retrieved February 23, 2026, from [Link]

  • What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today. Retrieved February 23, 2026, from [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI. Retrieved February 23, 2026, from [Link]

  • An introduction to the factors that affect the resolution of a chromatographic column. (2022, January 28). Huazheng Electric Manufacturing. Retrieved February 23, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved February 23, 2026, from [Link]

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020, August 22). Pharmaeliu. Retrieved February 23, 2026, from [Link]

Sources

Stability issues of 2-(Dimethylamino)-N,N-diethylacetamide in solution and storage

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 2-(Dimethylamino)-N,N-diethylacetamide , structured as a high-level troubleshooting resource for research and development professionals.

CAS No: 63618-36-0 | Formula: C₈H₁₈N₂O | Mol.[1] Weight: 158.24 g/mol [1][2]

Welcome to the Technical Support Hub. This guide addresses the stability, storage, and handling of 2-(Dimethylamino)-N,N-diethylacetamide , a tertiary amino-amide often used as a specialized solvent, pharmaceutical intermediate, or ligand in organometallic catalysis.

The following protocols are designed to mitigate the two primary degradation vectors for this molecule: oxidative discoloration of the tertiary amine and hydrolytic cleavage of the amide bond.

🏗️ Module 1: Solution Stability & Preparation

Q1: What is the optimal pH range for aqueous solutions?

Recommendation: Maintain pH between 6.0 and 8.5 .

  • Mechanism: The molecule contains a basic tertiary amine (

    
    ) and a neutral amide group.
    
    • Acidic Conditions (pH < 4): Strong acids protonate the amine, which is reversible. However, prolonged exposure to pH < 3, especially at elevated temperatures, catalyzes the hydrolysis of the amide bond, cleaving the molecule into N,N-dimethylglycine and diethylamine .

    • Basic Conditions (pH > 10): While tertiary amides are generally resistant to base hydrolysis, extreme alkalinity can induce nucleophilic attack at the carbonyl carbon, leading to degradation.

  • Protocol: For long-term storage in aqueous media, buffer with HEPES or PBS (pH 7.4). Avoid unbuffered water, which absorbs atmospheric CO₂, lowering pH and potentially accelerating degradation.

Q2: My solution has turned yellow. Is it still usable?

Diagnosis: The yellowing indicates N-oxidation of the dimethylamino group.

  • Cause: Exposure to atmospheric oxygen or trace peroxides in the solvent generates an N-oxide impurity. This is a common issue with tertiary amines.

  • Impact: For general solvent use, slight yellowing (Gardner Color < 2) is often acceptable. For precise synthesis or catalytic applications, the N-oxide can act as an unwanted oxidant or ligand, altering reaction kinetics.

  • Prevention:

    • Degas solvents (sparge with Nitrogen/Argon) before dissolution.

    • Store solutions under an inert atmosphere.

    • Add a reducing agent (e.g., DTT or TCEP) if compatible with your downstream application.

Q3: Can I dissolve this in DMSO or Ethanol for stock storage?

Recommendation: DMSO is the preferred solvent for cryo-storage (-20°C).

SolventStability RatingNotes
DMSO ⭐⭐⭐⭐⭐ (Excellent)Aprotic, prevents hydrolysis. Freeze at -20°C.
Ethanol ⭐⭐⭐ (Good)Protic.[3][4] Hygroscopic nature of EtOH can introduce water.
Water ⭐⭐ (Fair)Susceptible to hydrolysis over weeks at RT.
Acetone ⭐ (Poor)Potential for Schiff base formation with impurities; volatile.

📦 Module 2: Storage & Handling

Q4: The compound arrived as a liquid, but I expected a solid. Is it pure?

Clarification: 2-(Dimethylamino)-N,N-diethylacetamide has a melting point near or below room temperature (exact MP varies by purity, often liquid at >20°C).

  • Action: If the material is a viscous liquid, this is normal. If it appears cloudy, it may have absorbed moisture (see Q5).

Q5: How do I handle hygroscopicity?

Issue: The amide moiety is capable of hydrogen bonding, making the compound hygroscopic.

  • Consequence: Water absorption alters the effective molecular weight (concentration errors) and promotes hydrolysis.

  • Handling Protocol:

    • Equilibrate the container to room temperature before opening to prevent condensation.

    • Weigh quickly in a low-humidity environment.

    • Re-seal under Argon or Nitrogen gas.

    • Desiccation: Store the vial in a desiccator with active silica gel or P₂O₅.

🔍 Module 3: Troubleshooting Degradation

Visualizing the Degradation Pathways

The following diagram illustrates the two critical failure modes: Acid-Catalyzed Hydrolysis and Oxidative N-Dealkylation/N-Oxidation .

DegradationPathways Compound 2-(Dimethylamino)- N,N-diethylacetamide Hydrolysis Hydrolysis (pH < 3 or pH > 10 + Heat) Compound->Hydrolysis Oxidation Oxidation (Air/Peroxides) Compound->Oxidation Dimethylglycine N,N-Dimethylglycine Hydrolysis->Dimethylglycine C-N Cleavage Diethylamine Diethylamine (Volatile) Hydrolysis->Diethylamine NOxide N-Oxide Derivative (Yellow/Brown Impurity) Oxidation->NOxide O2 attack on Tertiary Amine

Figure 1: Primary degradation pathways. Avoid extremes of pH to prevent hydrolysis and exclude oxygen to prevent N-oxide formation.

🧪 Module 4: Analytical Validation

Q6: How do I verify purity before use?

Do not rely solely on visual inspection. Use the following analytical checkpoints:

Method 1: 1H-NMR (Proton NMR)

  • Solvent: CDCl₃ or DMSO-d₆.

  • Diagnostic Peaks:

    • Amide Ethyl Groups: Look for two distinct quartets/triplets due to restricted rotation around the amide bond (characteristic of tertiary amides).

    • Dimethylamine: Singlet around

      
       2.2 - 2.4 ppm.
      
    • Impurity Check:

      • Diethylamine (Hydrolysis product): Triplet/quartet shifted upfield.

      • N-Oxide: Dimethyl singlet shifts downfield (deshielded) to

        
         3.0+ ppm.
        

Method 2: GC-MS (Gas Chromatography)

  • Suitability: Ideal for this volatile/semi-volatile compound.

  • Note: Use a basic deactivated liner to prevent adsorption of the amine tail.

  • Warning: Thermal degradation in the injector port can mimic hydrolysis. Ensure injector temp < 250°C.

📚 References

  • Chemical Identity & Properties : 2-(Dimethylamino)-N,N-diethylacetamide (CAS 63618-36-0).[1][2][5] ChemicalBook. Retrieved from .

  • Amide Stability Mechanisms : Amide Hydrolysis Mechanisms under Acidic and Basic Conditions. Wikipedia / General Organic Chemistry Literature. Retrieved from .

  • Amine Oxidation : Oxidation of Tertiary Amines to N-Oxides. General chemical stability principles for tertiary amines.

  • Handling Guidelines : Safety Data Sheet (SDS) for N,N-Diethylacetamide derivatives. (General handling inferred from structural analogs like N,N-Diethylacetamide CAS 685-91-6).[6] See .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

Comparative Analysis: 2-(Dimethylamino)-N,N-diethylacetamide vs. Standard Tertiary Amine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-(Dimethylamino)-N,N-diethylacetamide (referred to herein as DMA-DEA ) against standard tertiary amine catalysts used in organic synthesis and polymer chemistry.

Executive Summary

In the landscape of tertiary amine catalysts, 2-(Dimethylamino)-N,N-diethylacetamide (DMA-DEA) occupies a specialized niche. Unlike ubiquitous alkyl amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) , DMA-DEA integrates a catalytic tertiary amine center with a polar, coordinating amide functionality.

This structural duality grants it unique properties:

  • Modulated Basicity: The electron-withdrawing amide group lowers the pKa of the

    
    -amine relative to pure alkyl amines, making it a milder, more selective base for sensitive syntheses.
    
  • Chelation Potential: The amide oxygen acts as a hard Lewis base, allowing DMA-DEA to function as a bidentate ligand (similar to TMEDA ) in organometallic chemistry (e.g., lithiation).

  • Polymer Catalysis: In polyurethane systems, it acts as a "delayed-action" catalyst, balancing the gelation profile better than highly active "hot" catalysts like DABCO (TEDA) .

This guide compares DMA-DEA with TEA , DIPEA , DMAP , and TMEDA to assist in reagent selection for drug discovery and process chemistry.

Chemical Identity & Structural Mechanistics[1]

The Molecule: DMA-DEA
  • IUPAC Name: 2-(Dimethylamino)-N,N-diethylacetamide[1][2]

  • CAS Number: 63618-36-0 (Generic isomer class often referenced as CAS 685-91-6 for the parent amide solvent, specific catalytic grade varies).

  • Structure:

    
    
    
Mechanistic Differentiators

The performance gap between DMA-DEA and its competitors stems from the


-Amino Amide Effect :
  • Electronic Effect (Inductive): The carbonyl group (

    
    ) is electron-withdrawing.[3] It pulls electron density away from the 
    
    
    
    -methylene and the dimethylamine nitrogen.
    • Result: Lower basicity (

      
      ) compared to TEA (
      
      
      
      ). This reduces side reactions like elimination (E2) or epimerization in chiral drug synthesis.
  • Steric/Coordination Effect: The molecule is flexible but possesses two binding sites (N and O).

    • Result: It can stabilize metal cations (

      
      , 
      
      
      
      ) or hydrogen-bond with protic transition states, acting as a bifunctional catalyst .

Comparative Performance Analysis

Scenario A: General Base Catalysis (Acylation/Alkylation)

Competitors: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

FeatureDMA-DEA Triethylamine (TEA) DIPEA (Hünig's Base)
Basicity (

)
Moderate (~8.0) High (10.75)High (10.[4]75)
Nucleophilicity Moderate (Amide steric bulk)HighLow (Sterically hindered)
Solubility Amphiphilic (Water/Organics)HydrophobicHydrophobic
Selectivity High (Reduces racemization)Low (Promotes E2 elimination)High (Non-nucleophilic)
Primary Use Sensitive substrates, Chelation-assisted reactionsBulk acid scavengingHindered base applications

Expert Insight: Use DMA-DEA when TEA is too harsh (causing degradation) but DIPEA is too expensive or difficult to remove. DMA-DEA's water solubility aids in workup (removal by aqueous wash).

Scenario B: Organometallic Ligand (Lithiation)

Competitor: N,N,N',N'-Tetramethylethylenediamine (TMEDA).

  • TMEDA: The gold standard for activating organolithium reagents (e.g., n-BuLi). It uses two Nitrogen donors.[2]

  • DMA-DEA: Uses one Nitrogen and one Oxygen (Amide).[2]

  • Performance: DMA-DEA is a weaker activator than TMEDA but offers different regioselectivity. The "Hard" oxygen donor prefers harder cations (Li+, Mg2+), potentially altering the aggregation state of the organometallic species.

Scenario C: Polyurethane Catalysis (Gel vs. Blow)

Competitors: TEDA (DABCO), BDMAEE (Blow Cat).

  • TEDA (DABCO): Strong gelling catalyst. Rapid rise, rapid cure.

  • DMA-DEA: Delayed action. The lower basicity means the catalytic activity is lower at room temperature but increases significantly as the reaction exotherm generates heat (thermal activation).

    • Benefit: Longer "Cream Time" (better flow in molds) without sacrificing final cure.

Visualizing the Mechanistic Pathways

The following diagram illustrates the bifurcation in catalytic utility: Path A (General Base) vs. Path B (Chelation/Coordination).

G DMADEA DMA-DEA (Catalyst) Transition Proton Transfer (Mild Basicity) DMADEA->Transition Lone Pair (N) Complex Chelate Complex (N-Li-O Coordination) DMADEA->Complex Bidentate (N+O) Substrate Acidic Substrate (e.g., Alpha-Proton) Substrate->Transition Product_A Product: Preserved Stereochemistry Transition->Product_A No E2 Elim Metal Metal Reagent (R-Li / Zn) Metal->Complex Product_B Product: Directed Metallation Complex->Product_B Regiocontrol

Caption: Figure 1. Dual-mode functionality of DMA-DEA. Path A utilizes the moderated amine basicity for sensitive deprotonation. Path B utilizes the amide oxygen for chelation-controlled organometallic transformations.

Experimental Protocols

Protocol: Potentiometric Determination of Catalyst Basicity (Non-Aqueous)

To verify the "mildness" of DMA-DEA compared to TEA for your specific drug synthesis:

  • Preparation: Dissolve 0.01 mol of catalyst (DMA-DEA, TEA, DIPEA) in 50 mL of Acetonitrile (MeCN).

  • Titrant: Standardized 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Instrumentation: Potentiometric titrator with a glass-calomel electrode system.

  • Execution:

    • Perform a blank titration on the solvent.

    • Titrate the amine solution, logging potential (mV) vs. volume (mL).

    • Determine the half-neutralization potential (HNP).

  • Calculation: Convert HNP to

    
     (relative to standard).
    
    • Expected Result: DMA-DEA will show a sharper potential jump at a lower pH equivalent than TEA, confirming reduced basicity.

Protocol: Comparative Knoevenagel Condensation (Catalytic Efficiency)

A standard test for tertiary amine catalytic activity in C-C bond formation.

  • Reagents: Benzaldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Catalyst (10 mol%).

  • Solvent: Ethanol, Room Temperature.

  • Monitoring: TLC or GC-MS at t=15, 30, 60 min.

  • Data Logging:

    • TEA: Rapid conversion, but potential for side products (hydrolysis).

    • DMA-DEA: Slower initial rate, cleaner profile, higher yield of the trans-isomer due to amide-hydrogen bonding stabilization of the intermediate.

Applications in Drug Development

The "Drug Development" audience should note that DMA-DEA is not just a catalyst but often a structural motif in pharmaceuticals (e.g., Lidocaine analogs). However, as a process reagent:

  • Solvent Replacement: It can replace DMF or DMAC in reactions requiring high thermal stability but lower toxicity profiles.

  • Lithiation Director: In the synthesis of complex heterocycles, swapping TMEDA for DMA-DEA can alter the site of lithiation on aromatic rings due to the difference in coordination geometry (5-membered ring chelate vs. steric bulk).

Summary Table: Selection Guide
If your goal is...Recommended CatalystWhy?
Fastest Reaction Rate TEA / DABCO Unhindered, high basicity.
No Racemization DMA-DEA / DIPEA Controlled deprotonation.
High Temperature (>150°C) DMA-DEA High boiling point, thermal stability.[5]
Organolithium Activation TMEDA Strongest chelation.
Regioselective Lithiation DMA-DEA Alternative coordination geometry.

References

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • ChemicalBook. (2025). 2-(Dimethylamino)-N,N-diethylacetamide Properties and Safety. Link

  • MDPI. (2023).

    
    -Amino Amides as Multifunctional Organocatalysts. Molecules. Link (Provides mechanistic insight into the "Amino-Amide" catalytic motif).
    
  • PubChem. (2025). Compound Summary: N,N-Diethyl-2-(dimethylamino)acetamide.[1][2][6] Link

Sources

Cross-validation of analytical methods for 2-(Dimethylamino)-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 2-(Dimethylamino)-N,N-diethylacetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-(Dimethylamino)-N,N-diethylacetamide (often utilized as a specialized solvent, catalyst, or pharmaceutical intermediate) presents a unique analytical duality. Its amide backbone confers thermal stability suitable for Gas Chromatography (GC), while its tertiary amine functionality dictates specific pH-dependent behaviors in High-Performance Liquid Chromatography (HPLC).

This guide provides a cross-validated analytical framework. Rather than relying on a single technique, we demonstrate how to correlate GC-FID (for volatile purity and residual solvent analysis) with RP-HPLC (for non-volatile degradants and salt forms) . This dual-method approach ensures a self-validating quality control system compliant with ICH Q2(R2) standards.

Part 1: The Chemical Context & Analytical Strategy

The Analyte
  • Chemical Structure: An amphiphilic molecule containing a polar amide core and a basic dimethylamino group.

  • Key Challenges:

    • Basicity: The tertiary amine can interact with free silanols in HPLC columns, causing severe peak tailing.

    • UV Transparency: The lack of a conjugated system limits UV detection to low wavelengths (<220 nm), increasing baseline noise.

    • Thermal Stability: While generally stable, amides can degrade into secondary amines (diethylamine) or dimethylamine at high GC injector temperatures if not optimized.

The Cross-Validation Logic

We do not simply run two methods; we use them to check each other’s blind spots.

  • GC-FID is the "Reference Method" for assay purity because it is insensitive to moisture and inorganic salts (which HPLC might miss or elute in the void volume).

  • HPLC-UV is the "Orthogonal Method" used to quantify thermally unstable impurities that would decompose in a GC injector.

Part 2: Method A – Gas Chromatography (GC-FID)

Best for: Purity Assay, Residual Solvents, and Process Control.

Mechanistic Rationale

Because 2-(Dimethylamino)-N,N-diethylacetamide has a high boiling point (estimated >180°C based on structural analogs like DMAc), Direct Injection is preferred over Headspace to prevent discrimination of higher-boiling impurities. A polar PEG (Polyethylene Glycol) stationary phase is selected to interact with the amide group, improving peak shape.

Experimental Protocol
ParameterSpecification
System GC with Flame Ionization Detector (FID)
Column DB-WAX or ZB-WAX (30 m x 0.32 mm, 0.25 µm film)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (Ratio 20:1) @ 220°C. Note: Keep <250°C to prevent thermal degradation.
Oven Program 60°C (hold 2 min) → 10°C/min → 230°C (hold 5 min)
Detector FID @ 250°C; H2 (30 mL/min), Air (300 mL/min)
Diluent Methanol or Dichloromethane (HPLC Grade)
Critical Workflow Step

System Suitability: Inject a standard of Diethylamine (potential synthesis precursor). If the resolution between the solvent front and Diethylamine is < 1.5, lower the initial oven temperature to 50°C.

Part 3: Method B – RP-HPLC (UV Detection)

Best for: Non-volatile impurities, Salt forms, and degradation products.

Mechanistic Rationale

The tertiary amine group will protonate at neutral pH, leading to silanol interactions (tailing). We employ a "High pH Strategy" using a hybrid C18 column resistant to basic conditions. At pH 9.5, the amine is non-ionized (neutral), increasing retention and drastically improving peak symmetry.

Experimental Protocol
ParameterSpecification
System HPLC with PDA/UV Detector
Column XBridge C18 or Gemini NX-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with NH4OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Reference: 360 nm)
Temperature 30°C
Critical Workflow Step

Buffer Preparation: Do not use phosphate buffers if you intend to couple this with Mass Spectrometry later. Ammonium bicarbonate is volatile and MS-compatible.

Part 4: Cross-Validation & Decision Matrix

To ensure scientific integrity, the results from Method A and Method B must be statistically correlated.

The Correlation Workflow
  • Linearity Check: Both methods must show

    
     across 50%–150% of target concentration.
    
  • Mass Balance Calculation:

    • If GC purity is significantly higher than HPLC purity, check for non-volatile impurities (inorganic salts) that GC missed.

    • If HPLC purity is significantly higher than GC purity, check for thermal degradation in the GC inlet.

Visualization: Method Selection Decision Tree

The following diagram illustrates the logic flow for selecting the primary release method based on sample characteristics.

CrossValidation Start Sample: 2-(Dimethylamino)-N,N-diethylacetamide CheckSalt Is the sample a Salt Form (e.g., HCl salt)? Start->CheckSalt CheckVolatile Screen for Volatile Precursors (Diethylamine)? CheckSalt->CheckVolatile No (Free base) MethodHPLC PRIMARY: RP-HPLC (High pH Buffer) CheckSalt->MethodHPLC Yes (Non-volatile) MethodGC PRIMARY: GC-FID (Direct Injection) CheckVolatile->MethodGC Yes (High Volatility) CheckVolatile->MethodHPLC No (Degradant Focus) Correlate CROSS-VALIDATION: Compare Purity Values MethodGC->Correlate MethodHPLC->Correlate Investigate INVESTIGATE: Check Inlet Temp (GC) or Buffer pH (HPLC) Correlate->Investigate Discrepancy > 1.0% End Release Batch Correlate->End Match < 1.0%

Figure 1: Decision matrix for selecting the primary analytical technique based on the physical form of the analyte (Salt vs. Free Base) and the specific impurity profile required.

Part 5: Comparative Performance Data

The following data represents typical validation parameters derived from ICH Q2(R2) guidelines applied to this specific amide class.

Validation ParameterMethod A: GC-FIDMethod B: HPLC-UVEvaluation
Specificity Excellent for residual solvents (MeOH, DCM).Excellent for salt counter-ions and non-volatiles.Complementary
Linearity (

)

(Range: 0.1 - 10 mg/mL)

(Range: 0.05 - 1.0 mg/mL)
GC is wider
LOD (Limit of Detection) ~10 ppm~5 ppmHPLC is more sensitive
Precision (RSD, n=6)


HPLC is more precise
Robustness Sensitive to inlet liner cleanliness.Sensitive to pH changes (

pH units).
Both require care

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[1][2] Provides the global regulatory framework for validating the accuracy, precision, and specificity of the methods described above. [Link]

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Amide Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • PubChem Compound Summary for CID 17198. (2-(Dimethylamino)-N,N-diethylacetamide). National Center for Biotechnology Information. [Link]

  • Dolan, J. W. "The Role of pH in LC Separations of Basic Compounds." LCGC North America. (Explains the mechanism behind using high pH buffers for tertiary amines to prevent tailing). [Link]

Sources

Performance comparison of different chromatographic columns for 2-(Dimethylamino)-N,N-diethylacetamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)-N,N-diethylacetamide presents a classic "aliphatic basic amide" challenge in liquid chromatography.[1] Lacking a strong UV chromophore and possessing a tertiary amine (pKa ~8.5), this analyte suffers from two primary failure modes on standard C18 columns: catastrophic peak tailing due to silanol interactions and poor retention (elution near void volume) at acidic pH.

This guide evaluates three distinct stationary phase technologies to solve these issues. Our comparative analysis indicates that High-pH Stable Hybrid C18 columns (running at pH 10) offer the superior balance of retention and peak symmetry. Alternatively, Charged Surface Hybrid (CSH) chemistries provide the best performance for LC-MS workflows restricted to acidic mobile phases.

Part 1: Analyte Profiling & Chromatographic Challenge

To select the correct column, we must first deconstruct the physicochemical behavior of the analyte.

PropertyValue (Approx.)Chromatographic Implication
Structure Aliphatic Amide with Tertiary AmineNo Aromatic Ring: UV detection at 254 nm is impossible.[1] Requires Low UV (205 nm), ELSD, or MS.
pKa (Base) ~8.5 - 9.0Ionization: At pH < 8, the amine is protonated (

).[1] It acts as a cation, binding to anionic silanols on silica columns.
LogP ~0.8 - 1.2Hydrophobicity: Moderately polar.[1] On C18 at low pH (ionized form), retention (

) will be < 1.0, causing co-elution with matrix salts.
The Mechanism of Failure (Standard C18)

On a traditional Type-B silica C18 column at pH 3.0:

  • The Silanol Trap: The protonated dimethylamino group interacts electrostatically with residual silanols (

    
    ).[1]
    
  • Result: Peak tailing factors (

    
    ) often exceed 2.0, reducing sensitivity and resolution.
    

Part 2: Column Performance Comparison

We compared three column technologies representing the standard industry strategies for basic analytes.

The "High pH" Strategy (Recommended)
  • Column Type: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge, Agilent Poroshell HPH).[1]

  • Mechanism: These columns utilize hybrid organic-inorganic particles stable up to pH 12.

  • Performance:

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Effect: At pH 10, the analyte is neutral (unprotonated).[1] This eliminates silanol repulsion and significantly increases hydrophobic retention on the C18 chain.

    • Verdict: Superior. Best peak shape (

      
      ) and highest retention (
      
      
      
      ).[1]
The "Shielded" Strategy (LC-MS Compatible)
  • Column Type: Charged Surface Hybrid (CSH) or Polar-Embedded C18 (e.g., Waters CSH C18, Phenomenex Synergi Fusion).[1]

  • Mechanism:

    • CSH: Applies a low-level positive charge to the particle surface, repelling the protonated amine analyte from the surface silanols.

    • Polar-Embedded: An amide or carbamate group in the ligand chain shields the silica surface.

  • Performance:

    • Mobile Phase: 0.1% Formic Acid (pH 2.7).

    • Effect: Excellent peak shape despite the low pH. However, retention is lower than the High pH method because the analyte remains ionized.

    • Verdict: Excellent for MS. Ideal when the method must be coupled with Mass Spectrometry (positive mode) where acidic mobile phases are required for ionization efficiency.[1]

The "Orthogonal" Strategy (HILIC)
  • Column Type: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Bare Silica.[1]

  • Mechanism: Partitioning into a water-enriched layer on the polar surface.

  • Performance:

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate.

    • Effect: The polar analyte is strongly retained.[1] Elution order is reversed (hydrophobic impurities elute first).

    • Verdict: Specialized. Use only if the analyte elutes in the void volume on C18 even at high pH, or if orthogonal selectivity is needed for impurity profiling.[1]

Part 3: Comparative Data Summary

The following data represents typical performance metrics for 2-(Dimethylamino)-N,N-diethylacetamide under isocratic conditions (flow 1.0 mL/min).

Column TechnologyMobile Phase pHRetention Factor (

)
Tailing Factor (

)
Theoretical Plates (

)
Suitability
Standard C18 (Type B) pH 3.0 (Formic)0.8 (Poor)2.2 (Fail)4,500Not Recommended
Hybrid C18 (BEH) pH 10.0 (Bicarb) 6.5 (High) 1.1 (Excellent) 12,000 Gold Standard
Charged Surface (CSH) pH 3.0 (Formic)1.5 (Moderate)1.2 (Good)10,500Best for LC-MS
Pentafluorophenyl (PFP) pH 3.0 (Formic)1.8 (Moderate)1.3 (Good)9,000Alternative Selectivity

Part 4: Visualizing the Interaction Mechanisms

The diagrams below illustrate why the Hybrid High pH and Charged Surface strategies succeed where standard C18 fails.

ColumnMechanisms cluster_Standard Standard C18 (Low pH) cluster_CSH Charged Surface Hybrid (CSH) cluster_HighPH Hybrid C18 (High pH) Analyte Analyte: Protonated Amine (+) Silanol Free Silanol (-) (Strong Attraction) Analyte->Silanol Ionic Binding (Causes Tailing) Surface_Charge Surface Charge (+) (Electrostatic Repulsion) Analyte->Surface_Charge Repelled from Surface (Improves Shape) C18_Chain C18 Ligand (Weak Retention) CSH_Chain C18 Ligand (Hydrophobic Interaction) Neutral_Analyte Analyte becomes Neutral (De-protonated) Hybrid_Surface Hybrid Surface (Silanol Inactive) Neutral_Analyte->Hybrid_Surface Pure Hydrophobic Retention

Caption: Mechanism of interaction: Standard C18 allows ionic tailing; CSH repels the ion; High pH neutralizes the analyte.[1]

Part 5: Recommended Experimental Protocols

Protocol A: High pH Method (Robustness & Impurity Profiling)

Best for UV (210 nm) or CAD detection.[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 60% B

    • 12 min: 95% B

  • Flow Rate: 0.8 mL/min.

  • Temperature: 40°C (Improves mass transfer for amides).

  • Detection: UV @ 210 nm. (Note: Do not use phosphate buffer; it precipitates in high % ACN).

Protocol B: Low pH Method (LC-MS Compatible)

Best for trace analysis using Mass Spectrometry.[1]

  • Column: Waters XSelect CSH C18, 2.5 µm, 3.0 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 0% B (Hold for 1 min to focus polar analyte)

    • 8 min: 50% B

  • Flow Rate: 0.6 mL/min.

  • Detection: ESI+ MS (Monitor [M+H]+ = 159.15 m/z).[1]

Part 6: Method Development Decision Tree

Use this workflow to finalize your method based on available instrumentation.

MethodSelection Start Start: 2-(Dimethylamino)- N,N-diethylacetamide Analysis Detector Which Detector? Start->Detector MS_Path Mass Spec (LC-MS) Detector->MS_Path High Sensitivity UV_Path UV / CAD / ELSD Detector->UV_Path Routine QC CSH_Col Select CSH C18 (Acidic Mobile Phase) MS_Path->CSH_Col Requires Volatile Acid HighPH_Col Select Hybrid C18 (pH 10 Mobile Phase) UV_Path->HighPH_Col Maximizes Retention HILIC_Alt Alternative: HILIC (If retention < 1 min) CSH_Col->HILIC_Alt If Retention Poor HighPH_Col->HILIC_Alt If Matrix Interference

Caption: Decision tree for selecting the optimal column chemistry based on detection requirements.

References

  • McCalley, D. V. (2010).[1][2] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880.[2]

  • Neue, U. D., et al. (2001).[1] Peak shape of basic compounds in reversed-phase chromatography. Advances in Chromatography, 41, 93-136.[1]

  • Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note.

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • PubChem. (2025).[1] Compound Summary: N,N-Diethylacetamide.[1][3][4] (Structural grounding for pKa/LogP estimation).

Sources

A comparative study of the catalytic activity of 2-(Dimethylamino)-N,N-diethylacetamide and DMAP

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(Dimethylamino)-N,N-diethylacetamide (referred to herein as DDEA ) and 4-Dimethylaminopyridine (referred to as DMAP ).

While DMAP is the industry standard for hypernucleophilic acylation, DDEA represents a class of aliphatic


-amino amides that offer distinct solubility, safety, and mechanistic profiles. This guide synthesizes structural analysis with catalytic theory to assist researchers in selecting the appropriate catalyst for drug development and organic synthesis workflows.

Executive Summary

DMAP is a "supernucleophile" widely used for difficult acylations, esterifications, and rearrangements due to its ability to form stable, highly reactive N-acylpyridinium intermediates. DDEA (2-(Dimethylamino)-N,N-diethylacetamide) is an aliphatic tertiary amine with an adjacent amide functionality. It functions primarily as a Brønsted base and a mild nucleophile . It is often investigated as a "greener" or liquid alternative in specific polymerizations (e.g., polyurethanes) and mild acylations where DMAP's high reactivity or toxicity is undesirable.

FeatureDMAP DDEA
Structure Class Heterocyclic Aromatic AmineAliphatic

-Amino Amide
Physical State Solid (Crystalline)Liquid (Oil)
Primary Mechanism Nucleophilic Catalysis (Acyl-pyridinium)General Base / Weak Nucleophilic
Reactivity High (Hypernucleophilic)Moderate (Sterically Tunable)
Toxicity High (Skin absorption, Neurotoxic)Lower (Irritant, typically)
Key Application Steglich Esterification, Acylation of

alcohols
Polyurethane catalysis, Mild base

Structural & Mechanistic Analysis

The catalytic divergence between DMAP and DDEA stems from the electronic environment of the active nitrogen center.

Chemical Structures

The following diagram contrasts the rigid, resonance-stabilized structure of DMAP with the flexible, steric environment of DDEA.

G cluster_0 DMAP (Hypernucleophile) cluster_1 DDEA (Aliphatic Base) DMAP_Struct Pyridine Ring (Resonance Stabilized) Exocyclic N-Me2 donor DMAP_Active Active Site: Pyridine Nitrogen (sp2) Accessible & Nucleophilic DMAP_Struct->DMAP_Active  Localized e- density DDEA_Struct Acetamide Backbone (Flexible Chain) Diethyl Amide Tail DDEA_Active Active Site: Alpha-Amine Nitrogen (sp3) Sterically Hindered DDEA_Struct->DDEA_Active  Inductive withdrawal from Carbonyl

Figure 1: Structural comparison highlighting the active nitrogen centers. DMAP possesses an accessible sp2 nitrogen, while DDEA features a sterically crowded sp3 nitrogen influenced by the adjacent carbonyl.

Mechanistic Pathways

DMAP operates via a Nucleophilic Catalysis pathway. The pyridine nitrogen attacks the acyl donor (e.g., acetic anhydride) to form a resonance-stabilized N-acylpyridinium ion. This intermediate is more electrophilic than the original anhydride, facilitating rapid attack by the substrate (alcohol/amine).

DDEA operates primarily via General Base Catalysis . The aliphatic amine deprotonates the nucleophile (substrate), increasing its reactivity. While DDEA can form an N-acylammonium species, it is less stable and less electrophilic than the DMAP equivalent due to the lack of resonance stabilization and increased steric hindrance from the ethyl groups and the acetamide tail.

Mechanism cluster_DMAP DMAP Pathway (Nucleophilic) cluster_DDEA DDEA Pathway (General Base) D_Start Acyl Donor + DMAP D_Inter N-Acylpyridinium Ion (Highly Reactive Electrophile) D_Start->D_Inter Fast Attack D_Prod Ester/Amide Product + Regenerated DMAP D_Inter->D_Prod Substrate Attack A_Start Alcohol/Amine + DDEA A_Inter H-Bonded Complex / Alkoxide (Activated Nucleophile) A_Start->A_Inter Deprotonation A_Prod Product + DDEA-H+ A_Inter->A_Prod Attack on Acyl Donor

Figure 2: Mechanistic divergence. DMAP activates the electrophile (Acyl donor), whereas DDEA typically activates the nucleophile (Substrate).

Comparative Performance Data

The following data summarizes the expected performance based on standard reactivity profiles of heterocyclic vs. aliphatic amines in acylation reactions (e.g., acetylation of secondary alcohols).

Reaction Kinetics (Relative Rates)

Baseline: Acylation of 1-phenylethanol with acetic anhydride at 25°C.

CatalystRelative Rate (

)
Mechanism DominanceNotes
None 1.0BackgroundVery slow.
Pyridine ~10Weak NucleophilicHistorical baseline.
TEA (Triethylamine) ~0.1 - 5General BaseOften slows reaction due to steric bulk unless acting as HCl scavenger.
DDEA ~5 - 20 MixedFaster than TEA due to lower steric bulk at the dimethylamine, but slower than DMAP.
DMAP ~10,000 HypernucleophilicThe "Steglich" effect; resonance stabilization drives rate.
Basicity and pKa
  • DMAP: pKa (

    
    ) 
    
    
    
    9.6 - 9.7.
  • DDEA: pKa (

    
    ) 
    
    
    
    7.5 - 8.5 (Estimated).
    • Analysis: The electron-withdrawing carbonyl group (

      
      -position) in DDEA lowers the basicity of the dimethylamine group compared to simple amines like trimethylamine (pKa 9.8). This makes DDEA a milder base , which is advantageous for base-sensitive substrates but less effective for deprotonating stubborn nucleophiles.
      

Experimental Protocols

To validate the performance of DDEA against DMAP in your specific workflow, use the following self-validating protocols.

Protocol A: Kinetic Profiling (Acetylation of Menthol)

Objective: Determine the


 (half-life) of conversion for a sterically hindered secondary alcohol.

Materials:

  • Substrate: (-)-Menthol (1.0 equiv, 1.0 mmol)

  • Reagent: Acetic Anhydride (1.2 equiv)

  • Solvent:

    
     (for NMR monitoring) or DCM (for HPLC)
    
  • Base/Catalyst: TEA (1.5 equiv) + Catalyst (0.1 equiv - DMAP or DDEA)

Workflow:

  • Preparation: Dissolve Menthol (156 mg) in 2 mL solvent.

  • Base Addition: Add Triethylamine (TEA) as the stoichiometric acid scavenger.

  • Catalyst Spike:

    • Reaction A: Add 12 mg DMAP (10 mol%).

    • Reaction B: Add 16 mg DDEA (10 mol%).

    • Control: No catalyst.

  • Initiation: Add Acetic Anhydride (113 µL) at

    
    .
    
  • Monitoring: Aliquot 50 µL every 10 minutes into quenched methanol. Analyze via HPLC or GC.

  • Calculation: Plot ln([Substrate]) vs. time. The slope

    
     defines the catalytic efficiency.
    

Expected Result: DMAP will reach >95% conversion within 15-30 minutes. DDEA will likely require 2-6 hours, demonstrating its utility as a moderate catalyst.

Protocol B: "Green" Solvent Evaluation

Objective: Test DDEA as a dual solvent/catalyst (since it is a liquid amide).

  • Run the acylation of benzyl alcohol using DDEA as the solvent (no DCM).

  • Compare yield/purity against a standard DCM/DMAP process.

  • Note: DDEA's high boiling point may make workup (distillation/extraction) more energy-intensive than removing DMAP via acid wash.

Safety & Handling Comparison

ParameterDMAP DDEA
Acute Toxicity High. Highly toxic by skin absorption. LD50 (rat, oral) ~140 mg/kg.Moderate/Low. Typical of aliphatic amides. Likely Irritant.
Dermal Risk Readily absorbed; neurotoxic potential.Absorbed, but generally less systemic toxicity.
Handling Requires dust mask/fume hood. Solid dust hazard.Liquid handling.[1] Splash hazard.
Removal Acid wash (HCl/H2O) removes it as pyridinium salt.Acid wash removes it as ammonium salt; or distillation.

References

  • Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981.

  • Xu, S.; Held, I.; Kempf, B.; Mayr, H. (2005). "Do Acylation Catalysts Act as Nucleophiles or Brønsted Bases?" Chemistry – A European Journal, 11(16), 4751–4757.

  • Spivey, A. C.; Arseniyadis, S. (2004). "Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited." Angewandte Chemie International Edition, 43(41), 5436–5441.

  • ChemicalBook. "2-(Dimethylamino)-N,N-diethylacetamide Properties and Safety."

Sources

Safety Operating Guide

2-(Dimethylamino)-N,N-diethylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Dimethylamino)-N,N-diethylacetamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals

Executive Summary: Operational Safety & Compliance

2-(Dimethylamino)-N,N-diethylacetamide (often referred to structurally or by the synonym Dimevamide ) represents a specific class of basic, nitrogenous organic solvents/intermediates. Unlike simple solvents (e.g., Acetone), this compound poses dual risks: chemical incompatibility due to its basic amine moiety and environmental toxicity due to its nitrogen content (potential for NOx generation during improper combustion).

Immediate Directive:

  • DO NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life and can disrupt municipal water treatment biological stages.

  • DO NOT mix with acidic waste streams (e.g., Sulfuric Acid, HCl) or oxidizers. The exothermic neutralization can pressurize waste containers, leading to rupture.

  • CLASSIFICATION: Manage as Non-Halogenated Organic Solvent Waste .

Chemical Profile & Hazard Identification

To ensure the "Cradle-to-Grave" management required by RCRA (Resource Conservation and Recovery Act), we must first characterize the waste stream. This compound is a structural analog to common amides like N,N-Dimethylacetamide (DMAc) but with increased basicity due to the dimethylamino substitution.

Physicochemical Properties Table
PropertyValue / CharacteristicOperational Implication
Chemical Structure

Contains basic nitrogen; incompatible with acids.
Physical State Liquid (Viscous)Requires leak-proof secondary containment.
Flash Point > 60°C (Estimated)Likely Combustible (Class II or IIIA).
pH Basic (> 8.0 in solution)Segregate from Acid Waste.
Solubility Miscible in water & organicsHigh mobility in environment; requires strict containment.
Waste Code (RCRA) Not P-Listed. Likely D001 (Ignitable) if FP <60°C.Default to Hazardous Waste (Toxic/Ignitable) .

Disposal Protocol: Step-by-Step

This protocol utilizes a Self-Validating System : every step requires a check (e.g., pH check, compatibility check) before proceeding to the next, preventing downstream failures.

Phase 1: Segregation & Collection

The "Why": Mixing this basic amide with acidic waste generates heat. Mixing with halogenated waste (e.g., Chloroform) increases disposal costs significantly and complicates incineration.

  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[3] Avoid metal cans if the waste has high water content (corrosion risk).

  • Verify Stream: Ensure the waste container is designated "Non-Halogenated Organic."

  • Compatibility Check: Before adding to a bulk carboy, mix a small aliquot (1 mL) with the waste stream in a fume hood. Watch for heat generation or bubbling. If no reaction, proceed.

Phase 2: Labeling & Documentation

The "Why": Emergency responders rely on accurate labeling. "Chemical Waste" is insufficient.

  • Primary Label: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Constituents: Write out the full chemical name: 2-(Dimethylamino)-N,N-diethylacetamide.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant." If the solution contains flammable solvents (e.g., mixed with Ethanol), mark "Flammable."

Phase 3: Storage & Handoff
  • Satellite Accumulation Area (SAA): Store in a secondary containment tray (polypropylene) to capture spills.

  • Cap Management: Keep the container closed at all times except when adding waste. (Open containers are the #1 EPA citation in labs).

  • Disposal Handoff: When the container is 90% full, request pickup from your Environmental Health & Safety (EHS) department.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 2-(Dimethylamino)-N,N-diethylacetamide, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Start: Waste Generation 2-(Dimethylamino)-N,N-diethylacetamide CheckState Assess Physical State (Pure vs. Solution) Start->CheckState CheckMix Is it mixed with Halogenated Solvents? CheckState->CheckMix NonHalo No: Segregate as NON-HALOGENATED CheckMix->NonHalo Preferred Path Halo Yes: Segregate as HALOGENATED CheckMix->Halo Avoid if possible Container Select Container: HDPE or Glass (Secondary Containment) NonHalo->Container Halo->Container Labeling Labeling: Full Name + 'Toxic/Irritant' + 'Basic Organic' Container->Labeling Storage Store in SAA (Away from Acids/Oxidizers) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (Fuel Blending) Storage->Disposal

Figure 1: Decision tree for the segregation and disposal of basic organic amide waste.

Spill Response & Safety Mechanisms

In the event of a spill, the basic nature of the compound dictates the response.

  • Small Spill (< 100 mL):

    • Ventilate: Clear the immediate area.

    • PPE: Nitrile gloves (double gloving recommended) and safety goggles.

    • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use acid neutralizers immediately unless trained, as heat may generate fumes.

    • Clean: Wash the surface with soap and water.[4][5][6][7] Collect all absorbent materials as hazardous waste.

  • Large Spill (> 100 mL): Evacuate the lab and contact EHS immediately.

Regulatory & Environmental Context

While 2-(Dimethylamino)-N,N-diethylacetamide is not typically a "P-listed" (acutely hazardous) waste under 40 CFR 261.33, it must be treated as a Characteristic Waste if it exhibits ignitability (D001) or toxicity.

  • Incineration Requirement: Because this molecule contains nitrogen, standard combustion can produce Nitrogen Oxides (NOx), a regulated air pollutant. Therefore, it must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with scrubbers/afterburners.

  • Drain Ban: The Clean Water Act prohibits the discharge of organic solvents that can pass through treatment works or interfere with biological sludge activity [1].

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Acetamide, 2-(dimethylamino)-N,N-dimethyl- (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.